6-Bromo-3-methoxy-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRLMJCFUNZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605124 | |
| Record name | 6-Bromo-3-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-17-3 | |
| Record name | 6-Bromo-3-methoxy-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-methoxy-2-methylbenzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid (CAS: 55289-17-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-3-methoxy-2-methylbenzoic acid, a key chemical intermediate with applications in organic synthesis and pharmaceutical research. This document details its physicochemical properties, spectral data, a potential synthetic route, and safety information.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a bromine atom, a methoxy group, and a methyl group on the benzoic acid core, making it a versatile building block for the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 55289-17-3 | |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | |
| pKa | Not available |
Spectral Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are predicted to be in the following regions:
-
Aromatic Protons (2H): Expected to appear as doublets in the range of δ 7.0-8.0 ppm. The coupling constants will be indicative of their ortho or meta relationship.
-
Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.
-
Methyl Protons (3H): A singlet is expected in the upfield region, typically around δ 2.2-2.5 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on all the carbon atoms in the molecule. The expected chemical shift ranges are:
-
Carboxylic Acid Carbonyl: δ 165-175 ppm
-
Aromatic Carbons: δ 110-160 ppm. The carbon attached to the bromine will be significantly influenced by the halogen's electronic effects.
-
Methoxy Carbon: δ 55-60 ppm
-
Methyl Carbon: δ 15-25 ppm
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FT-IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic acid) | 1710-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (methoxy) | 1250-1000 |
| C-Br stretch | 700-500 |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern of benzoic acids typically involves the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the bond between the aromatic ring and the carboxyl group.[2][3]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a plausible synthetic route can be adapted from general methods for the bromination of substituted benzoic acids. One such approach is the bromination of 3-methoxy-2-methylbenzoic acid.
Synthesis of this compound from 3-methoxy-2-methylbenzoic acid
This protocol is a general representation and may require optimization.
Materials:
-
3-methoxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Methanol or ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-2-methylbenzoic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0 °C.
-
In a separate beaker, dissolve N-Bromosuccinimide in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a sodium sulfite solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield pure this compound.
Workflow Diagram for Synthesis
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
Substituted benzoic acids are important scaffolds in medicinal chemistry. While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate in the synthesis of various biologically active compounds.
The presence of the bromine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The methoxy and methyl groups can influence the lipophilicity and metabolic stability of the final compounds. Benzoic acid derivatives, in general, have been explored for a wide range of therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.[4]
Potential Synthetic Utility in Drug Discovery
Caption: Potential synthetic pathways from this compound.
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting. While specific toxicity data is limited, related compounds suggest that it may cause skin and eye irritation.
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Predicted):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this chemical.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a suitably equipped laboratory.
References
- 1. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. srinichem.com [srinichem.com]
An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Benzoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a bromine atom, a methoxy group, and a methyl group to the benzene ring imparts specific physicochemical properties that can influence molecular interactions, metabolic stability, and biological activity. This guide provides a comprehensive overview of its chemical identity, structural features, potential synthetic routes, and prospective applications in research and development.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
The chemical structure is as follows:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed and experimental properties, with some spectral data inferred from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem[1] |
| Monoisotopic Mass | 243.97351 Da | PubChem |
| XLogP3-AA (Predicted) | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| Predicted ¹H NMR | Variations in shifts are expected based on solvent. Key signals would include a singlet for the methyl group, a singlet for the methoxy group, two aromatic protons, and a carboxylic acid proton. | N/A |
| Predicted ¹³C NMR | Expected signals would include carbons of the methyl, methoxy, carboxylic acid, and the six aromatic carbons, with shifts influenced by the substituents. | N/A |
Experimental Protocols: Proposed Synthesis
Proposed Synthetic Pathway:
A logical approach would involve the bromination of a substituted benzoic acid precursor. The directing effects of the existing substituents (methoxy and methyl groups) are crucial for achieving the desired regioselectivity.
Step 1: Synthesis of 3-methoxy-2-methylbenzoic acid
One potential starting material is 3-methoxy-2-methylbenzoic acid. Its synthesis can be achieved through various methods, including the oxidation of the corresponding toluene derivative or through carboxylation of an appropriate Grignard reagent.
Step 2: Bromination of 3-methoxy-2-methylbenzoic acid
The bromination of the aromatic ring would be the key step. The methoxy group is an ortho-, para-director, while the carboxylic acid and methyl groups are also ortho-, para-directors (though the carboxylic acid is deactivating). The steric hindrance from the methyl and carboxylic acid groups at positions 1 and 2 would likely direct the incoming electrophile (bromine) to the less hindered position 6.
Detailed Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent, such as glacial acetic acid or a halogenated hydrocarbon.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction may require the presence of a catalyst, such as iron(III) bromide, to facilitate electrophilic aromatic substitution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which may range from room temperature to a moderately elevated temperature, for a period sufficient to ensure complete conversion. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, typically by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.
-
Extraction: The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for instance, by recrystallization or column chromatography, to yield pure this compound.
Potential Applications in Research and Drug Development
While there is no specific information on the biological activity of this compound, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.
-
As a Synthetic Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.
-
In Medicinal Chemistry: Substituted benzoic acids are known to exhibit a wide range of biological activities. For instance, derivatives of brominated and methoxylated benzoic acids have been investigated as inhibitors of enzymes such as phosphodiesterases (PDEs) and as modulators of P-glycoprotein, which is involved in multidrug resistance in cancer.[2] The specific substitution pattern of this compound could be explored for its potential to interact with various biological targets.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
References
Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the synthesis pathways for 6-bromo-3-methoxy-2-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. This document provides a detailed overview of a plausible synthetic route, including experimental protocols for key reactions, and presents relevant quantitative data in a structured format for easy comparison and implementation in a laboratory setting.
Introduction
This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and further modifications of the carboxylic acid moiety.
Proposed Synthesis Pathway
A logical and efficient synthesis of this compound can be envisioned starting from the commercially available 2,3-dimethylanisole. The proposed pathway involves two key transformations: regioselective bromination followed by directed ortho-metalation and subsequent carboxylation.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,3-dimethylanisole
The first step involves the regioselective bromination of 2,3-dimethylanisole. The methoxy group is a strong ortho, para-directing group, and the two methyl groups also exhibit ortho, para-directing effects. The position para to the methoxy group (C4) is the most sterically accessible and electronically favorable position for electrophilic aromatic substitution. The use of N-bromosuccinimide (NBS) in acetonitrile provides a mild and highly regioselective method for this transformation.[1][2]
Reaction:
Caption: Bromination of 2,3-dimethylanisole.
Protocol:
A detailed experimental protocol for the bromination of 2,3-dimethylanisole with NBS in acetonitrile has been reported with high yield.[1][3]
| Reagent/Parameter | Quantity/Value |
| 2,3-Dimethylanisole | 1.0 equiv |
| N-Bromosuccinimide (NBS) | 1.0 equiv |
| Acetonitrile (CH3CN) | Sufficient to make a 0.1 M solution |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Yield | 94% |
Procedure:
-
To a solution of 2,3-dimethylanisole in acetonitrile, add N-bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
The final step is the introduction of the carboxylic acid group at the C6 position of 4-bromo-2,3-dimethylanisole. This is achieved through directed ortho-metalation (DoM), where the methoxy group directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with carbon dioxide to form the corresponding carboxylate, which upon acidic workup yields the desired benzoic acid.[2][4][5][6][7][8][9][10]
Reaction:
Caption: Carboxylation of 4-Bromo-2,3-dimethylanisole.
Protocol:
| Reagent/Parameter | Quantity/Value |
| 4-Bromo-2,3-dimethylanisole | 1.0 equiv |
| n-Butyllithium (n-BuLi) | 1.1 - 1.5 equiv |
| Tetramethylethylenediamine (TMEDA) | 1.1 - 1.5 equiv |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature (Lithiation) | -78 °C to -40 °C |
| Carbon Dioxide (CO2) | Excess (gas or dry ice) |
| Temperature (Carboxylation) | -78 °C |
| Workup | Aqueous Acid (e.g., 1 M HCl) |
| Expected Yield | Moderate to Good (Estimated) |
Procedure:
-
Dissolve 4-bromo-2,3-dimethylanisole and TMEDA in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at low temperature for a specified time (typically 1-4 hours) to allow for the formation of the aryllithium intermediate.
-
Quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 1-2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Alternative Synthetic Approaches
An alternative strategy for the synthesis of this compound could involve starting with 3-methoxy-2-methylbenzoic acid and performing a regioselective bromination as the final step. However, predicting the regioselectivity of this reaction is complex due to the competing directing effects of the methoxy (ortho, para-directing), methyl (ortho, para-directing), and carboxylic acid (meta-directing) groups. Without specific literature precedents, this route carries a higher risk of producing a mixture of isomers, which would necessitate challenging purification steps.
Another possibility is the selective oxidation of the 2-methyl group of 4-bromo-2,3-dimethylanisole. This would require a highly selective oxidizing agent that can differentiate between the two methyl groups. While methods for the oxidation of benzylic methyl groups exist, achieving the required selectivity in a polysubstituted system like this is often challenging and may result in lower yields.[3][11][12][13][14]
Conclusion
The proposed two-step synthesis of this compound starting from 2,3-dimethylanisole represents a robust and efficient approach. The key steps, regioselective bromination and directed ortho-metalation/carboxylation, are well-established transformations in organic synthesis. This guide provides detailed experimental protocols and quantitative data to aid researchers in the successful synthesis of this valuable chemical intermediate. Further optimization of reaction conditions for the carboxylation step may be necessary to maximize the yield and purity of the final product.
References
- 1. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Ch 11 : Oxidation of Alkyl benzenes [chem.ucalgary.ca]
- 12. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Navigating the Solubility Landscape of 6-Bromo-3-methoxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide
For Immediate Release
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like." The structure of 6-Bromo-3-methoxy-2-methylbenzoic acid, featuring both polar (carboxylic acid, methoxy group) and non-polar (brominated aromatic ring, methyl group) moieties, suggests a nuanced solubility behavior across a spectrum of organic solvents. The following table provides a qualitative prediction of its solubility.
| Solvent Classification | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. |
| Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and can interact favorably with both the polar and non-polar regions of the molecule. | |
| Non-Polar | Toluene, Hexane | Low to Very Low | The overall polarity of the molecule, dominated by the carboxylic acid and methoxy groups, limits its interaction with non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have some capacity to interact with the polar functional groups, but their overall non-polar character will limit high solubility. |
Experimental Determination of Solubility: A Standard Protocol
To ascertain the precise quantitative solubility of this compound in various organic solvents, a standardized experimental approach is necessary. The following section details a common and reliable method.
Gravimetric Method for Solubility Determination
This method involves saturating a solvent with the solute at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents of high purity
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath or incubator
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Experimental Workflow:
The logical flow of the gravimetric method for determining solubility is illustrated in the diagram below.
Detailed Procedural Steps:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath equipped with a shaker. Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for several hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filtration: Immediately filter the collected aliquot through a syringe filter (0.45 µm) to remove any remaining microscopic solid particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Drying: Place the container in a vacuum oven at a temperature that facilitates solvent evaporation without causing decomposition of the solute. Dry the residue until a constant weight is achieved.
-
Weighing: Accurately weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of aliquot in mL) * 100
Applications in Drug Development
Understanding the solubility of this compound is critical for its application in drug development. Solubility data informs key processes such as:
-
Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing suitable dosage forms and delivery systems.
-
Crystallization Process Design: Controlling crystal size and morphology, which can impact bioavailability.
The logical relationship between solubility and these developmental stages is depicted below.
This technical guide provides a foundational understanding of the solubility of this compound. While predictive in nature, the outlined experimental protocol offers a robust framework for obtaining precise quantitative data essential for advancing research and development in the pharmaceutical industry.
molecular weight and formula of 6-Bromo-3-methoxy-2-methylbenzoic acid
This technical guide provides a comprehensive overview of 6-Bromo-3-methoxy-2-methylbenzoic acid, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the fundamental physicochemical properties, a generalized synthetic protocol, and potential applications based on its structural motifs.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone with bromo, methoxy, and methyl functional groups. These substitutions significantly influence its chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [1][2][3] |
| CAS Number | 55289-17-3 | [3] |
Synthesis and Experimental Protocol
The synthesis of substituted benzoic acids like this compound typically involves multi-step organic reactions. A common strategy is the bromination of a suitable benzoic acid precursor. The following is a generalized experimental protocol for such a synthesis.
General Experimental Protocol: Bromination of a Substituted Benzoic Acid
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, the starting benzoic acid derivative (e.g., 3-methoxy-2-methylbenzoic acid) is dissolved in a suitable solvent, such as glacial acetic acid.
-
Initiation: A catalytic amount of iron powder can be added to the mixture.
-
Bromination: The flask is heated to a specific temperature (e.g., 75-80°C). Liquid bromine is then added dropwise from the separatory funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Quenching and Work-up: Upon completion, the reaction mixture is cooled and poured into an ice-cold solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. The crude product may precipitate and can be collected by filtration.
-
Purification: The collected solid is then purified, typically through recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the final product. Characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry.
Synthetic Workflow Diagram
The logical flow for the synthesis of this compound from a plausible precursor is illustrated below.
Caption: A generalized synthetic workflow for this compound.
Applications in Research and Drug Development
Substituted benzoic acids, including halogenated and methoxylated derivatives, are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Scaffold for Drug Synthesis: The structure of this compound contains multiple functional groups (a carboxylic acid, a bromo group, and a methoxy group) that can be further modified. This makes it a versatile starting material for creating libraries of compounds for drug discovery screening.
-
Enzyme Inhibition Studies: Compounds with similar structural features have been investigated for their ability to inhibit enzymes.[4] The specific arrangement of substituents on the benzene ring can lead to interactions with the active sites of various enzymes, making this compound and its derivatives of interest for developing new therapeutic agents.[4]
-
Building Block for Complex Molecules: In organic synthesis, this compound can serve as a building block. The bromine atom, for instance, can be replaced or used in coupling reactions to construct more elaborate molecular architectures.[4]
References
An In-depth Technical Guide on the Hazards and Safety Information for 6-Bromo-3-methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and hazard information for 6-Bromo-3-methoxy-2-methylbenzoic acid, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: 3-Bromo-6-methoxy-2-methylbenzoic acid
-
Molecular Formula: C₉H₉BrO₃
-
Molecular Weight: 245.07 g/mol
-
CAS Number: 220901-25-7
Hazard Identification and Classification
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem CID 2752992.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below. It is important to note that some data may be for structurally similar compounds and should be used as an estimation.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Solid, powder (form may vary) |
| Melting Point | 102 - 104 °C (for a related compound) |
| Boiling Point | 258 - 259 °C (for a related compound) |
| Density | 1.062 g/cm³ (for a related compound) |
| Topological Polar Surface Area | 46.5 Ų |
Data sourced from PubChem CID 2752992 and a Sigma-Aldrich Safety Data Sheet for a related compound.[1]
Safe Handling and Storage Protocols
Engineering Controls:
-
When handling this compound, especially in powder form, it is crucial to work in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][5]
Work Practice Controls:
-
Designate a specific area for handling toxic or irritating powders.[6]
-
Use disposable bench protectors to prevent contamination of surfaces.[7]
-
Purchase and use the smallest practical quantity of the chemical to minimize waste and potential exposure.[6][7]
-
Keep containers tightly closed when not in use.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. It is recommended to consult the glove manufacturer's selection guide for the specific material.[1][6]
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH/MSHA approved respirator should be used.[8]
Storage:
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1]
-
Store below eye level and away from incompatible materials such as strong oxidizing agents.[1][2]
First Aid Measures
In case of exposure, immediate action is critical. The following diagram outlines the recommended first aid procedures.
Caption: First aid procedures for exposure to this compound.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the immediate area and restrict access.[1]
-
If the material is flammable, eliminate all ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
For powdered chemicals, sweep carefully to avoid generating dust. Alternatively, moisten the powder with a suitable solvent before wiping with a dry cloth.[1]
-
Collect the spilled material and any contaminated absorbents into a suitable, labeled container for disposal.[1]
-
Clean the spill area with water.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[1]
-
Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.[1]
Experimental Protocols
While specific experimental protocols for this compound are proprietary to individual research, a general protocol for handling irritant chemical powders in a laboratory setting is provided below. This protocol is based on best practices for chemical safety.[1][2][6][7][9]
Objective: To safely weigh and prepare a solution of an irritant chemical powder.
Materials:
-
This compound
-
Appropriate solvent
-
Glassware (beaker, graduated cylinder, etc.)
-
Spatula
-
Analytical balance
-
Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)
Workflow Diagram:
Caption: A generalized workflow for safely handling and weighing an irritant powder.
Procedure:
-
Preparation: Put on all required PPE. Ensure the fume hood is operational and the work area is clean and lined with a disposable bench protector.[6]
-
Weighing: a. Tare a clean, dry, and sealable container on the analytical balance.[6] b. Move the tared container to the fume hood.[6] c. Carefully add the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.[9] d. Seal the container tightly.[6] e. Return the sealed container to the balance to obtain the final weight.[6]
-
Solution Preparation: a. In the fume hood, unseal the container with the weighed powder. b. Slowly add the appropriate solvent to the container. c. Gently swirl or stir the mixture until the solid is completely dissolved.
-
Cleanup: a. Decontaminate the spatula and any other reusable equipment. b. Dispose of the bench protector and any other disposable materials in the appropriate solid waste container. c. Clean the work area thoroughly. d. Remove PPE and wash hands thoroughly.[6]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this specific compound have not been fully investigated. However, based on its GHS classification, it is an irritant to the skin, eyes, and respiratory system.[6]
-
Carcinogenicity: No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1]
-
Ecological Information: There is no specific data available on the environmental impact of this compound. It should not be released into the environment, and spills should be contained to prevent entry into drains and waterways.[1]
Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the specific signaling pathways or biological mechanisms of action for this compound. It is primarily used as a chemical intermediate in the synthesis of more complex molecules. Further research would be required to elucidate any potential biological activity.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical and follow all institutional safety protocols.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 9. safety.duke.edu [safety.duke.edu]
A Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic Acid for Chemical Researchers
For researchers and professionals in drug development and chemical synthesis, 6-Bromo-3-methoxy-2-methylbenzoic acid (CAS No. 55289-17-3) and its isomers are valuable building blocks. This technical guide provides an overview of commercial suppliers for this compound and its close variant, 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS No. 220901-25-7), along with a detailed experimental protocol for a key application.
Commercial Supplier Analysis
A variety of chemical suppliers offer this compound and its isomer. The availability, purity, and quantity can vary, so it is crucial for researchers to compare offerings. The following table summarizes the data from several commercial suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 55289-17-3 | - | Inquire |
| ChemScene | This compound | 55289-17-3 | 95+% | Inquire[1] |
| Molbase | This compound | 55289-17-3 | 96% | 1g[2] |
| AOBChem | 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[3] |
| ChemScene | 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 | ≥98% | Inquire[4] |
| Arctom | 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 | >=98% | Inquire[5] |
| ChemicalBook | 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 | 98%, 99.99% | Inquire[6] |
| Biosynth | 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 | - | Inquire |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
Aryl bromides like this compound are frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[7] Below is a general, yet detailed, protocol that can be adapted for this specific substrate.
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction between an aryl bromide (e.g., this compound) and a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)[8]
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[8]
Visualizations
Logical Workflow for Chemical Supplier Selection
The process of selecting a suitable commercial supplier for a chemical reagent involves several critical steps to ensure quality, reliability, and cost-effectiveness. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart for selecting a chemical supplier.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Bromo-3-methoxy-2-methylbenzoic acid55289-17-3,Purity96%_MATRIX [molbase.com]
- 3. 3-Bromo-6-methoxy-2-methylbenzoic acid [aobchem.com]
- 4. chemscene.com [chemscene.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide on 6-Bromo-3-methoxy-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 6-Bromo-3-methoxy-2-methylbenzoic acid, a key intermediate in the synthesis of targeted therapeutics. The document details its chemical properties, synthesis, and its role as a precursor in the development of Myt1 kinase inhibitors for cancer therapy.
Chemical Properties and Data
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, a methyl group, and a carboxylic acid group. These functional groups contribute to its reactivity and make it a versatile building block in organic synthesis.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 220901-25-7 | PubChem |
| Canonical SMILES | CC1=C(C(=O)O)C(=CC=C1OC)Br | PubChem |
| Predicted XLogP3 | 2.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature. A key historical reference is the work of Barnes and Faessinger in 1961, published in The Journal of Organic Chemistry. While the full experimental details from this publication could not be accessed for this review, the paper outlines the preparation of this compound as part of a larger synthetic effort towards fluorenone derivatives.
For the purpose of this guide, a general synthetic approach for the bromination of a substituted methoxybenzoic acid is provided below, based on modern methodologies. This protocol is illustrative and would require optimization for the specific synthesis of this compound.
Illustrative Experimental Protocol: Bromination of a Methoxybenzoic Acid Derivative
This protocol is a general representation of a bromination reaction on an activated aromatic ring.
-
Materials:
-
3-methoxy-2-methylbenzoic acid (starting material)
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-methoxy-2-methylbenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Application in the Synthesis of Myt1 Kinase Inhibitors
A significant application of this compound is its use as a starting material in the synthesis of potent and selective inhibitors of Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint. A recent patent outlines a synthetic route that begins with this compound.
Experimental Protocol: Curtius Rearrangement of this compound
The first step in the patented synthesis of Myt1 inhibitors involves a Curtius rearrangement to convert the carboxylic acid to a Boc-protected amine.
-
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
tert-Butanol
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add triethylamine (1.2 equivalents).
-
Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, add tert-butanol (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding tert-butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate.
-
Table 2: Reagents and Conditions for the Curtius Rearrangement
| Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Starting Material |
| Diphenylphosphoryl azide (DPPA) | 1.1 | Azide forming agent |
| Triethylamine | 1.2 | Base |
| tert-Butanol | 2 | Trapping agent for the isocyanate |
| Toluene | - | Solvent |
| Heat (Reflux) | - | Promotes rearrangement |
Logical and Signaling Pathways
Experimental Workflow: Synthesis of a Carbamate Intermediate
The following diagram illustrates the initial step in the conversion of this compound into a key intermediate for Myt1 inhibitor synthesis.
Caption: Synthetic workflow for the Curtius rearrangement of the title compound.
Signaling Pathway: Role of Myt1 Kinase in Cell Cycle Regulation
This compound is a precursor to Myt1 kinase inhibitors. Myt1 is a crucial negative regulator of the G2/M transition in the cell cycle. It phosphorylates and inactivates the Cdk1/Cyclin B complex, thereby preventing entry into mitosis. Inhibiting Myt1 leads to the premature activation of Cdk1/Cyclin B and can induce mitotic catastrophe in cancer cells.
Methodological & Application
Application Notes and Protocols: 6-Bromo-3-methoxy-2-methylbenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 6-Bromo-3-methoxy-2-methylbenzoic acid (CAS No. 55289-17-3)[1], a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The following sections detail its application in key organic transformations, including the Curtius rearrangement for the synthesis of functionalized anilines and the Ullmann coupling for the preparation of biaryl compounds, which are precursors to fluorenone derivatives.
Curtius Rearrangement: Synthesis of Arylamine Intermediates
This compound is a valuable precursor for the synthesis of substituted anilines via the Curtius rearrangement. This transformation allows for the conversion of the carboxylic acid functionality into an amine group, providing a key intermediate for the construction of various heterocyclic scaffolds used in medicinal chemistry.
A notable application is the synthesis of tert-butyl (2-bromo-5-methoxy-6-methylphenyl)carbamate, a protected arylamine. This intermediate can be further elaborated into more complex molecules, such as inhibitors of membrane-associated tyrosine and threonine-specific cdc2-inhibitory kinase (Myt1), which are under investigation for the treatment of cancer.[2][3]
Experimental Workflow: Curtius Rearrangement
Caption: Workflow for the synthesis of a key arylamine intermediate via Curtius rearrangement.
General Experimental Protocol: Curtius Rearrangement
Objective: To synthesize tert-butyl (2-bromo-5-methoxy-6-methylphenyl)carbamate from this compound.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq).
-
To this mixture, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add tert-butanol (excess).
-
Continue stirring at reflux for an additional 12-16 hours.
-
Cool the mixture to room temperature and quench the reaction by washing with saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl (2-bromo-5-methoxy-6-methylphenyl)carbamate.
Note: The resulting N-Boc protected amine can be deprotected under acidic conditions (e.g., using HCl in a suitable solvent) to yield the free amine, 2-bromo-5-methoxy-6-methylaniline.[2][3]
Quantitative Data
| Starting Material | Reagents | Product | Yield (%) | Reference |
| This compound | 1. DPPA, TEA2. t-BuOH | tert-butyl (2-bromo-5-methoxy-6-methylphenyl)carbamate | Not specified | [2][3] |
Ullmann Coupling: Synthesis of Fluorenone Precursors
This compound serves as a starting material for the synthesis of substituted fluorenones. The synthetic strategy involves an initial esterification of the benzoic acid, followed by a copper-catalyzed Ullmann coupling of the resulting methyl ester. This reaction forms a biaryl compound, 4,4′-dimethoxy-3,3′-dimethyldiphenic acid, which can then be cyclized to form a fluorenone core.[4][5] These fluorenone derivatives are of interest for their potential applications in materials science and as intermediates in the synthesis of more complex polycyclic aromatic compounds.
Synthetic Pathway: Ullmann Coupling to Fluorenone
Caption: Synthetic pathway from this compound to fluorenone derivatives.
General Experimental Protocol: Ullmann Coupling
Objective: To synthesize 4,4′-dimethoxy-3,3′-dimethyldiphenic acid from methyl 6-bromo-3-methoxy-2-methylbenzoate.
Materials:
-
Methyl 6-bromo-3-methoxy-2-methylbenzoate
-
Copper powder or a copper(I) salt (e.g., CuI)
-
High-boiling point solvent (e.g., DMF, nitrobenzene)
-
Base (optional, e.g., potassium carbonate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine methyl 6-bromo-3-methoxy-2-methylbenzoate and activated copper powder.
-
Add a high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically > 150 °C) and stir vigorously for several hours to days, monitoring the reaction by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper catalyst.
-
The filtrate, containing the biphenyl ester, is then subjected to hydrolysis (e.g., using aqueous NaOH followed by acidification) to yield 4,4′-dimethoxy-3,3′-dimethyldiphenic acid.
-
Purify the product by recrystallization or column chromatography.
Note: The subsequent cyclization of the diphenic acid to the fluorenone can be achieved via the formation of an anhydride followed by intramolecular Friedel-Crafts acylation, or by direct treatment with a strong acid like sulfuric acid.[4][5]
Quantitative Data
| Starting Material | Reaction | Product | Yield (%) | Reference |
| Methyl 6-bromo-3-methoxy-2-methylbenzoate | Ullmann Coupling | 4,4′-dimethoxy-3,3′-dimethyldiphenic acid | Not specified | [4][5] |
These application notes highlight the utility of this compound as a versatile starting material in the synthesis of valuable chemical entities. The provided protocols are general guidelines and may require optimization for specific applications and scales. Researchers are encouraged to consult the primary literature for more detailed experimental conditions.
References
- 1. chembk.com [chembk.com]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101333153B - Preparation of m-bromoanisole - Google Patents [patents.google.com]
Application Notes: 6-Bromo-3-methoxy-2-methylbenzoic Acid in the Synthesis of Myt1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 6-Bromo-3-methoxy-2-methylbenzoic acid as a key building block in the synthesis of potent and selective inhibitors of Myt1 kinase, a promising target in oncology. The methodologies and data presented are based on established synthetic routes and publicly available pharmacological data for this class of inhibitors.
Introduction
This compound is a versatile aromatic carboxylic acid derivative that serves as a valuable starting material in medicinal chemistry. Its substituted phenyl ring provides a scaffold that can be elaborated into complex molecular architectures targeting various biological pathways. A significant application of this building block is in the synthesis of inhibitors for Myt1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3]
Myt1 kinase negatively regulates cell cycle progression by phosphorylating and inactivating CDK1, thereby preventing premature entry into mitosis.[1][4] In certain cancers, particularly those with amplification or overexpression of Cyclin E1 (CCNE1) or mutations in the F-box and WD repeat domain-containing 7 (FBXW7) gene, cells become heavily reliant on the G2/M checkpoint for survival.[5][6] Inhibition of Myt1 in these cancer cells leads to uncontrolled CDK1 activation, premature mitotic entry, and subsequent cell death through mitotic catastrophe, a concept known as synthetic lethality.[1][2][7] Therefore, Myt1 inhibitors are being actively investigated as targeted cancer therapeutics.
Application: Synthesis of a Key Amine Intermediate for Myt1 Inhibitors
A critical step in the synthesis of certain Myt1 inhibitors involves the conversion of this compound into a protected aniline intermediate. This transformation is efficiently achieved through a Curtius rearrangement.[8][9][10][11] The resulting aniline serves as a core fragment for the subsequent construction of the final kinase inhibitor scaffold.
Experimental Workflow:
The overall workflow for the initial synthetic step is depicted below.
Caption: Synthetic workflow for the conversion of this compound.
Experimental Protocol:
Synthesis of tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate
This protocol is adapted from established procedures for the Curtius rearrangement of carboxylic acids.[8][9][11][12][13]
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq).
-
Stir the solution at room temperature, then add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise.
-
After the addition is complete, add tert-butanol (excess).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate.
Myt1 Signaling Pathway and Therapeutic Intervention
The simplified signaling pathway below illustrates the role of Myt1 in cell cycle control and the mechanism of action for Myt1 inhibitors in cancer cells with CCNE1 amplification.
Caption: Myt1 signaling pathway and the effect of its inhibition in CCNE1-amplified cancer cells.
Quantitative Data: Potency of Myt1 Kinase Inhibitors
While specific IC50 values for compounds directly synthesized from this compound are proprietary, the following table presents representative data for known Myt1 inhibitors, demonstrating the high potency achievable for this class of compounds.
| Compound Name/ID | Target | IC50 (nM) | Cell-based Assay | Reference |
| Lunresertib (RP-6306) | Myt1 | 2 | Kinase Assay | [1] |
| Adavosertib (AZD1775) | Wee1/Myt1 | Myt1: Not specified | - | [8] |
| PD0166285 | Wee1/Myt1 | 72 | Kinase Assay | [1] |
| BAA-012 | Myt1 | <50 | ADP-Glo Assay | [14] |
| MY-14 | Myt1 | 2 | Kinase Assay | [15] |
Note: IC50 values can vary depending on the assay conditions. The data above is for comparative purposes.
Conclusion
This compound is a valuable and strategically important building block for the synthesis of novel Myt1 kinase inhibitors. Its utility in accessing key amine intermediates through robust chemical transformations like the Curtius rearrangement makes it a compound of high interest for drug discovery programs targeting cancers with specific genetic vulnerabilities. The development of potent and selective Myt1 inhibitors holds significant promise for advancing targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FBXW7-loss Sensitizes Cells to ATR Inhibition Through Induced Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FBXW7 mutations typically found in human cancers are distinct from null alleles and disrupt lung development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]
- 15. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Bromo-3-methoxy-2-methylbenzoic acid, a versatile building block in medicinal chemistry. Due to the steric hindrance and electronic properties of this substrate, careful selection of reaction parameters is crucial for achieving high yields and purity. These notes compile and adapt established methods for structurally similar compounds to provide a robust starting point for researchers.
Core Concepts and Considerations
The Suzuki coupling of this compound presents specific challenges due to the presence of two ortho substituents (methyl and carboxylic acid groups) relative to the bromine atom. This steric hindrance can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst. Furthermore, the carboxylic acid moiety can potentially interfere with the basic conditions typically employed in Suzuki reactions.
To address these challenges, two primary strategies are considered:
-
Direct Coupling of the Carboxylic Acid: Employing reaction conditions that are tolerant of the free carboxylic acid. This approach is more atom-economical but may require careful optimization of the base and solvent system to avoid side reactions.
-
Coupling of an Ester Derivative: Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. This is a common strategy to prevent interference from the acidic proton and improve solubility. The ester can then be hydrolyzed post-coupling to yield the desired biphenyl carboxylic acid.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions of aryl bromides with functionalities and steric patterns similar to this compound. These serve as a foundation for developing a specific protocol.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 8 | 75-85 |
| 4 | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 88-98 |
Experimental Protocols
Below are detailed, adaptable protocols for the Suzuki coupling of this compound, presented for both the direct coupling and the ester protection strategies.
Protocol 1: Direct Suzuki Coupling of this compound
This protocol is adapted from methodologies developed for other sterically hindered bromobenzoic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (10 mL) and degassed water (1.5 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is in its carboxylic acid form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenyl-2-carboxylic acid derivative.
Protocol 2: Suzuki Coupling via Methyl 6-Bromo-3-methoxy-2-methylbenzoate
This two-step protocol involves the initial esterification of the carboxylic acid followed by the Suzuki coupling.
Step 2a: Esterification of this compound
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 g) in anhydrous methanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-bromo-3-methoxy-2-methylbenzoate. This product is often pure enough for the next step without further purification.
Step 2b: Suzuki Coupling of Methyl 6-Bromo-3-methoxy-2-methylbenzoate
Materials:
-
Methyl 6-bromo-3-methoxy-2-methylbenzoate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve methyl 6-bromo-3-methoxy-2-methylbenzoate (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (9 mL), ethanol (3 mL), and water (3 mL).
-
Add sodium carbonate (2.0 mmol, 2.0 equiv) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 80 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl biphenyl-2-carboxylate derivative.
(Optional) Step 2c: Hydrolysis of the Ester
The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures, such as heating with aqueous NaOH or LiOH in a mixture of THF and water, followed by acidic workup.
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for researchers undertaking the Suzuki coupling of this compound. Given the sterically hindered nature of the substrate, optimization of the catalyst, ligand, and base may be necessary to achieve optimal results for different arylboronic acid coupling partners. It is recommended to perform small-scale test reactions to determine the most effective conditions for a specific transformation. The choice between direct coupling and the ester protection strategy will depend on the specific requirements of the synthesis and the functional group tolerance of the coupling partners.
Application Notes and Protocols for the Derivatization of 6-Bromo-3-methoxy-2-methylbenzoic Acid in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-Bromo-3-methoxy-2-methylbenzoic acid, a versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of a carboxylic acid, an aryl bromide, and methoxy and methyl substituents offers multiple avenues for derivatization, enabling the construction of complex molecular architectures.
Overview of Derivatization Strategies
This compound possesses two primary functional groups for derivatization: the carboxylic acid and the aryl bromide. The carboxylic acid can be readily converted into esters and amides. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.
Derivatization of the Carboxylic Acid Group
Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions. Due to potential steric hindrance from the ortho-methyl group, forcing conditions or specific catalysts may be required for efficient conversion.
Protocol: Acid-Catalyzed Esterification to Methyl 6-Bromo-3-methoxy-2-methylbenzoate
This protocol is adapted from a procedure for a structurally similar compound, 4-bromo-2-methylbenzoic acid. In a 500 mL single-neck flask, this compound (20 g, 81.6 mmol) is dissolved in methanol (160 g). Concentrated sulfuric acid (2 mL) is added as a catalyst. The mixture is heated to reflux and maintained for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester product.
Amide Coupling
The formation of an amide bond from the carboxylic acid is a common strategy in API synthesis to introduce diverse functional groups and modulate physicochemical properties. Standard coupling reagents can be employed for this transformation.
Protocol: General Amide Bond Formation
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA); 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature until completion (typically 2-16 hours, monitored by TLC or LC-MS). The reaction mixture is then diluted with an appropriate organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired amide.
Derivatization of the Aryl Bromide Group
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the aryl bromide position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
In a reaction vessel, this compound or its corresponding ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃; 2.0-3.0 eq) are combined in a suitable solvent system, such as a mixture of toluene, ethanol, and water. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the biaryl product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound, based on general procedures for similar compounds. Actual yields may vary depending on the specific substrate and reaction conditions.
| Derivatization Reaction | Substrate | Reagents and Conditions | Typical Yield (%) | Reference |
| Esterification | This compound | Methanol, concentrated H₂SO₄, reflux, 6h | 85-95 | Adapted from[2] |
| Amide Coupling | This compound | Amine, HATU, DIPEA, DMF, rt, 2-16h | 70-90 | General Protocol |
| Suzuki-Miyaura Coupling | This compound (or ester) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80-110°C | 60-85 | General Protocol[1] |
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language)
Caption: General derivatization pathways for this compound.
Caption: A typical experimental workflow for the derivatization reactions.
References
Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 6-bromo-3-methoxy-2-methylbenzoic acid. Due to the steric hindrance around the carboxylic acid group from the ortho-substituted bromine and methyl groups, standard esterification methods may proceed with difficulty. Therefore, this guide outlines several effective strategies, including the classic Fischer esterification under forcing conditions, and milder, more advanced methods such as the Steglich esterification and the Mitsunobu reaction, which are often employed for sterically hindered substrates.[1][2][3][4]
Data Presentation: Comparison of Esterification Methods
The following table summarizes and compares various reaction conditions for the esterification of sterically hindered benzoic acids, providing a framework for selecting the most appropriate method for this compound.
| Method | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Advantages | Disadvantages | Typical Yields |
| Fischer-Speier Esterification | Alcohol (large excess), Strong Acid (e.g., H₂SO₄, p-TsOH)[5][6] | Alcohol (acts as solvent) | Reflux / Elevated (e.g., 130-150°C with microwave)[7] | Several hours to days | Inexpensive reagents, simple procedure.[8] | Harsh conditions, not suitable for acid-sensitive substrates, equilibrium reaction.[7][8] | Variable, can be low for hindered substrates. |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalytic)[1][3][9] | Aprotic (e.g., DCM, DMF, THF)[9][10] | Room Temperature[9] | 1-24 hours | Mild conditions, suitable for acid-labile substrates, high yields.[1][3][9] | Use of hazardous coupling agents, formation of urea byproduct can complicate purification.[9][10] | Good to excellent. |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD[11][12] | Aprotic (e.g., THF, Dichloromethane, Toluene)[2] | 0°C to Room Temperature[2][13] | 30 minutes to several hours | Mild conditions, proceeds with inversion of configuration for chiral alcohols, effective for hindered substrates.[2][11][12] | Stoichiometric amounts of reagents required, purification can be challenging due to byproducts. | Moderate to good.[13] |
| Solid Acid Catalysis | Alcohol, Modified Montmorillonite K10[14] | Solvent-free or Toluene[14] | Reflux[14] | ~5 hours[14] | Heterogeneous catalyst (easy separation), environmentally friendly.[14] | Catalyst preparation required, may not be as effective for highly hindered substrates. | High yields reported for various substituted benzoic acids.[14] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Microwave-Assisted)
This protocol is adapted for sterically hindered substrates and utilizes microwave irradiation to accelerate the reaction.[4][7]
Materials:
-
This compound
-
Methanol or other desired alcohol (in large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
Procedure:
-
In a sealed microwave vessel, dissolve 1.0 equivalent of this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Seal the vessel and place it in a single-mode microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 130°C) for a total of 15-30 minutes, potentially in intervals of 5 minutes.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
This method is highly suitable for sterically hindered carboxylic acids due to its mild reaction conditions.[1][3][9]
Materials:
-
This compound
-
Alcohol (1.0-1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the alcohol (1.0-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC or EDC (1.1-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is another excellent choice for esterifying sterically hindered substrates under mild conditions.[2][11]
Materials:
-
This compound
-
Alcohol (1.0-1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
Dissolve this compound (1.0 equivalent), the desired alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Simplified logical flow of the Steglich esterification reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijstr.org [ijstr.org]
Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The amide functional group is a key structural motif in many biologically active molecules, including peptides and proteins. This document provides a detailed protocol for the synthesis of amides starting from 6-Bromo-3-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of the amide bond with a variety of primary and secondary amines.
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1][2] This is typically achieved through the use of coupling reagents. This application note will focus on two widely used methods: one employing a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and another using a uronium-based reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Physicochemical Properties of Starting Material
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature, sealed in dry | [4] |
Experimental Protocols
Two common protocols for amide synthesis are detailed below. Protocol A describes a carbodiimide-mediated coupling, while Protocol B outlines the use of a uronium-based coupling agent.
Protocol A: Amide Synthesis using EDC and HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][2][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol B: Amide Synthesis using HATU
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and higher yields with less epimerization.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the reaction efficiency and yield. The following table summarizes typical parameters for common amide coupling protocols.
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Temperature (°C) | Typical Yield (%) |
| DCC | HOBt | DIPEA/TEA | DCM/DMF | 12-24 h | 0 to RT | 70-90 |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 12-24 h | 0 to RT | 70-95[5] |
| HATU | None | DIPEA/TEA | DMF | 2-6 h | RT | 85-98 |
| PyAOP | None | DIPEA/TEA | DMF | 2-6 h | RT | 80-95 |
Visualizations
Caption: Experimental workflow for the synthesis of amides.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 90326-61-7,5-BroMo-2-Methoxy-4-Methyl-benzoic acid | lookchem [lookchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing modern synthetic methodologies. These techniques, including microwave-assisted synthesis, multicomponent reactions, and visible-light photocatalysis, offer significant advantages over traditional methods, such as reduced reaction times, higher yields, and milder reaction conditions. The following sections detail specific applications and provide step-by-step protocols for the synthesis of key heterocyclic scaffolds.
Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with diverse pharmacological activities.[1][2] Microwave irradiation significantly reduces the reaction time for the Biginelli synthesis from hours to minutes and often leads to higher yields with simpler work-up procedures.[1][3]
Quantitative Data Summary
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid (20 mol%) | 300 | 2 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid (20 mol%) | 300 | 3 | 92 | [1] |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid (20 mol%) | 300 | 2.5 | 94 | [1] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | Sulfamic acid (20 mol%) | 300 | 4 | 90 | [1] |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Acid-functionalized mesoporous polymer (6 wt%) | 50 | 10 | 98 | [4] |
| 6 | Benzaldehyde | Ethyl acetoacetate | Urea | Ytterbium triflate | - | 10 | - | [5] |
| 7 | 4-Chlorobenzaldehyde | 2,4-pentanedione | Guanidine hydrochloride | - | - | 10 | 85 | [3] |
| 8 | Furfural | Ethyl acetoacetate | Guanidine hydrochloride | - | - | 10 | 75 | [3] |
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6]
-
To a 100 mL beaker, add 4-chlorobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), and urea (2 mmol).
-
Add a catalytic amount of tritylsulfamic acid (TTSA) (3 mol%).
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave reactor at 450 W. Apply irradiation in 10-second intervals to monitor the reaction progress.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from ethanol to obtain the purified dihydropyrimidinone.
Reaction Mechanism: Biginelli Reaction
The proposed mechanism for the acid-catalyzed Biginelli reaction involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. studylib.net [studylib.net]
Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate
AN-SILD-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pivotal pharmaceutical intermediate in the synthesis of Sildenafil. Sildenafil, marketed under the brand name Viagra among others, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][5][6] The structural integrity and purity of this pyrazole intermediate are critical as they directly influence the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API), Sildenafil. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of Sildenafil.
Application: Synthesis of Sildenafil
The primary application of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is its role as a core building block in the multi-step synthesis of Sildenafil.[3][4] The synthesis involves a series of chemical transformations where the pyrazole carboxylic acid undergoes nitration, amidation, reduction, acylation, cyclization, and sulfonation steps to construct the final complex structure of Sildenafil.[5][7]
A key transformation is the nitration of the pyrazole ring, followed by the formation of a carboxamide.[4][5] The nitro group is then reduced to an amino group, which is a crucial step for the subsequent cyclization to form the pyrazolopyrimidinone core of Sildenafil.[1][7] The overall yield and purity of Sildenafil are highly dependent on the efficiency of these intermediate steps.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
This protocol outlines the initial synthesis of the key pyrazole intermediate. The process begins with the condensation of a diketoester with hydrazine to form the pyrazole ring, followed by N-methylation and hydrolysis.[1]
Materials:
-
Diethyl oxalate
-
2-Hexanone
-
Sodium methoxide
-
Ethyl acetate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (DM)
Procedure:
-
Condensation: To a mixture of diethyl oxalate and 2-hexanone, add powdered sodium methoxide in portions at 20°C. Heat the reaction to 50-55°C and stir for 1 hour.[2]
-
Work-up: Cool the reaction to 20-25°C and dilute with ethyl acetate and demineralized water. Adjust the pH to ~7.2 with 30% aqueous sodium hydroxide and separate the layers.[8]
-
Methylation: The resulting ester is methylated using dimethyl sulfate to regioselectively yield the N-methylated pyrazole.[1][5][7]
-
Hydrolysis: Suspend the ethyl ester in a 6N aqueous sodium hydroxide solution. Heat the mixture to 353 K for 2 hours.[9]
-
Isolation: After cooling, dilute the reaction mixture with water and acidify with concentrated hydrochloric acid to precipitate the product.[8][9]
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry to obtain 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[8][9]
Protocol 2: Synthesis of Sildenafil from the Pyrazole Intermediate
This protocol details the conversion of the pyrazole intermediate to Sildenafil.
Materials:
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Fuming nitric acid
-
Thionyl chloride
-
Ammonium hydroxide
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
2-Ethoxybenzoyl chloride
-
Potassium t-butoxide
-
t-Butanol
-
Chlorosulfonic acid
-
1-Methylpiperazine
Procedure:
-
Nitration: React the pyrazole carboxylic acid with a mixture of oleum (fuming sulfuric acid) and fuming nitric acid to introduce a nitro group onto the pyrazole ring.[5]
-
Amidation: Convert the nitrated carboxylic acid to the corresponding carboxamide by treatment with thionyl chloride followed by ammonium hydroxide.[5][7]
-
Reduction: The nitro group of the carboxamide is reduced to an amino group via catalytic hydrogenation using a palladium catalyst.[1][10]
-
Acylation: Acylate the resulting aminopyrazole with 2-ethoxybenzoyl chloride.[5][7]
-
Cyclization: The acylated intermediate is cyclized to form the pyrazolopyrimidinone ring system. This is achieved under anhydrous conditions using potassium t-butoxide in t-butanol, which can yield up to 95%.[1][10]
-
Chlorosulfonation: The pyrazolopyrimidinone is selectively chlorosulfonated at the 5'-position of the phenyl ring using chlorosulfonic acid, often in the presence of thionyl chloride.[1][2][8]
-
Condensation: The final step involves the condensation of the sulfonyl chloride with 1-methylpiperazine to yield Sildenafil.[2][5][8]
Protocol 3: Quality Control - HPLC Analysis of Sildenafil
This protocol provides a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the synthesized Sildenafil, adapted from established USP monograph methods.[6]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Ascentis® Express C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Buffer:Methanol:Acetonitrile (58:25:17 v/v/v)[6] |
| Buffer | 7 mL of triethylamine in 1 L water, pH adjusted to 3.0 with phosphoric acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 290 nm[6][11] |
| Injection Volume | 10 µL[6] |
| Column Temp. | 30 °C[6] |
Procedure:
-
Standard Preparation: Prepare a working standard solution of Sildenafil citrate in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized Sildenafil in the mobile phase to achieve a known concentration.[12]
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the retention time and peak area of the sample to the standard to determine purity and quantify the API. The retention time for Sildenafil is approximately 5.3 minutes under similar conditions.[11] System suitability requirements include a tailing factor of not more than 1.5 and reproducibility (RSD) of not more than 0.85% for six replicate injections.[6]
Data Presentation
Table 1: Summary of Reaction Yields in Sildenafil Synthesis
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Pyrazole Carboxylic Acid Synthesis | Diethyl oxalate, 2-Hexanone, Hydrazine | ~55%[2] |
| 2 | Nitration | Fuming Nitric Acid, H₂SO₄ | ~91%[13] |
| 3 | Amidation | Thionyl Chloride, NH₄OH | ~92%[2] |
| 4 | Nitro Group Reduction | Pd/C, H₂ | ~89%[13] |
| 5 | Cyclization to Pyrimidinone | Potassium t-butoxide | up to 95%[1] |
| 6 | Final Condensation & Salt Formation | 1-Methylpiperazine, Citric Acid | ~91%[2] |
| Overall | Total Synthesis | - | ~48-52% [1] |
Table 2: HPLC Method Validation Parameters for Sildenafil Analysis
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 80.0 µg/mL | [11] |
| Correlation Coefficient (R²) | > 0.999 | [11][14] |
| Limit of Detection (LOD) | 9.2 ng/mL | [14] |
| Limit of Quantification (LOQ) | 27.2 ng/mL | [14] |
| Accuracy (% Recovery) | 99.74% - 100.88% | [14] |
Visualizations
Logical Workflow for Sildenafil Synthesis
The following diagram illustrates the synthetic pathway from the key pyrazole intermediate to the final Sildenafil API.
Caption: Synthetic workflow for Sildenafil from its key pyrazole intermediate.
Mechanism of Action: PDE5 Inhibition
Sildenafil functions by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum.
Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ukessays.com [ukessays.com]
- 11. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 14. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
Application Notes and Protocols for the Quantification of 6-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-Bromo-3-methoxy-2-methylbenzoic acid. The following methods are described: High-Performance Liquid Chromatography (HPLC) with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to serve as a comprehensive guide for researchers and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the quantification of small organic molecules. A reverse-phase HPLC method is well-suited for the analysis of this compound due to its aromatic and acidic nature.
Experimental Protocol
1.1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[1][2][3][4]
1.2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).[5][6][7][8] For example, an isocratic elution with 60% B at a flow rate of 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm is a good starting point for aromatic compounds).
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.3 | Report |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | Report |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself.[9][10][11][12]
Experimental Protocol
2.1. Sample Preparation:
-
Internal Standard Selection: Choose an internal standard with a simple spectrum that does not have signals overlapping with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices for their singlets in regions typically clear of analyte signals.[9][13] The purity of the internal standard must be certified.[14][15]
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and transfer to an NMR tube.
2.2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Key Parameters:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[16][17]
-
2.3. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
Table 2: qNMR Purity Determination (Example Data)
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (mg) | 15.25 | 10.50 |
| Molecular Weight ( g/mol ) | 245.07 | 116.07 |
| Signal Integrated (ppm) | Aromatic Proton (e.g., 7.5 ppm) | Olefinic Protons (6.3 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Purity of IS (%) | - | 99.9% |
| Calculated Purity (%) | 98.7% | - |
Logical Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility for gas chromatographic analysis.
Experimental Protocol
3.1. Derivatization:
-
Reagent Selection: Common derivatization agents for carboxylic acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents (e.g., (trimethylsilyl)diazomethane, BF3 in methanol).[18][19][20]
-
Procedure (Example with BSTFA):
-
Accurately weigh about 1 mg of the sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.[21]
-
3.2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3.3. Data Analysis:
-
Quantification is typically performed using an internal standard added before derivatization.
-
A calibration curve is generated by analyzing derivatized standards.
-
The concentration is determined by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.
Data Presentation
Table 3: GC-MS Method Parameters (Example Data)
| Parameter | Result |
| Derivatization Reagent | BSTFA |
| Retention Time (min) | 15.8 |
| Quantification Ion (m/z) | To be determined from the mass spectrum of the derivatized analyte |
| Linearity (r²) | 0.9991 |
| LOD (ng/mL) | 5 |
| LOQ (ng/mL) | 15 |
Experimental Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. nacalai.com [nacalai.com]
- 3. agilent.com [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. qNMR - BIPM [bipm.org]
- 16. mdpi.com [mdpi.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. gcms.cz [gcms.cz]
- 20. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the large-scale synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following application notes and protocols are based on established chemical principles and analogous reactions found in the scientific literature.
Chemical Properties and Data
A summary of the key chemical properties for the target compound and a potential starting material is provided below.
| Compound Name | This compound | 3-Methoxy-2-methylbenzoic acid |
| IUPAC Name | This compound | 3-Methoxy-2-methylbenzoic acid |
| Molecular Formula | C₉H₉BrO₃[1][2] | C₉H₁₀O₃[3] |
| Molecular Weight | 245.07 g/mol [1] | 166.17 g/mol [3] |
| CAS Number | 220901-25-7[1] | 55289-06-0[3] |
| Appearance | Off-white to white solid (predicted) | White crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | Soluble in methanol, ethanol, and ether. Slightly soluble in hot water. |
Proposed Synthetic Pathway
The proposed synthesis involves the direct bromination of 3-methoxy-2-methylbenzoic acid. This approach is favored for its atom economy and straightforward procedure on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. The information is presented in a question-and-answer format to directly address challenges that may be encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and direct approach is the electrophilic bromination of 3-methoxy-2-methylbenzoic acid. In this reaction, a brominating agent is used to introduce a bromine atom onto the aromatic ring. The methoxy and methyl groups on the starting material are ortho-, para-directing, while the carboxylic acid is a meta-directing group.[1][2][3] The interplay of these directing effects, with the strong activation from the methoxy group, favors substitution at the C6 position.
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges include:
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Low Yield: Competing side reactions and suboptimal reaction conditions can lead to a lower than expected yield of the desired product.
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Formation of Isomers: The directing effects of the substituents can also lead to the formation of other constitutional isomers, such as 4-bromo and 5-bromo derivatives, which can complicate purification.
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Over-bromination: The use of harsh brominating agents or prolonged reaction times can result in the introduction of more than one bromine atom onto the aromatic ring.
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Purification: Separating the desired 6-bromo isomer from the starting material and other isomeric byproducts can be challenging due to their similar physical properties.
Q3: Are there alternative synthetic strategies to improve regioselectivity?
Yes, an alternative approach to enhance regioselectivity is through directed ortho-metalation. This method involves the deprotonation of the aromatic ring at a position ortho to a directing group using a strong base, followed by quenching with an electrophilic bromine source.[4] For 3-methoxy-2-methylbenzoic acid, the carboxylic acid group can act as a directing group, potentially favoring lithiation at the C6 position, which would then be brominated. This method can offer greater control over the position of bromination compared to direct electrophilic substitution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the brominating agent is fresh and active. - Use a slight excess of the brominating agent. |
| Decomposition of starting material or product. | - Use milder reaction conditions (lower temperature). - Choose a less aggressive brominating agent (e.g., NBS instead of Br₂ with a strong Lewis acid). | |
| Poor work-up procedure. | - Ensure complete quenching of the reaction. - Optimize extraction and purification steps to minimize product loss. | |
| Formation of Multiple Isomers | Lack of regioselectivity in the bromination step. | - Adjust the solvent and temperature to influence the isomer ratio. - Consider using a bulkier brominating agent that may favor the less sterically hindered position. - Explore the directed ortho-metalation approach for higher regioselectivity.[4] |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase the stoichiometry of the brominating agent. - Extend the reaction time. |
| Inefficient purification. | - Optimize the recrystallization solvent system. - Employ column chromatography with a suitable eluent system for better separation. | |
| Evidence of Di-brominated Product | Use of an excess of the brominating agent. | - Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). |
| Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the reaction time. |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 3-methoxy-2-methylbenzoic acid
This protocol is a representative procedure for the synthesis of this compound via electrophilic bromination.
Materials:
-
3-methoxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-methoxy-2-methylbenzoic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide to the solution while stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by pouring it into a separatory funnel containing a saturated sodium thiosulfate solution.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations and logical flow of the synthesis and troubleshooting process.
Caption: Electrophilic bromination of the starting material.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Technical Support Center: Purification of 6-Bromo-3-methoxy-2-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 6-Bromo-3-methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include starting materials, reagents from the synthesis (e.g., brominating agents), and side-products such as isomers or di-brominated species. The specific impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for substituted benzoic acids, including this compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: What solvents are recommended for the recrystallization of this compound?
A3: While specific data for this compound is limited, for similar aromatic carboxylic acids, solvent systems such as ethyl acetate/hexane, ethanol/water, or toluene are often effective for recrystallization.[1] A trial-and-error approach with small amounts of crude material is recommended to find the optimal solvent or solvent mixture.
Q4: What is a typical solvent system for column chromatography of this compound?
A4: For column chromatography of substituted benzoic acids, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] The ratio can be adjusted based on the polarity of the impurities as determined by Thin Layer Chromatography (TLC).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product does not crystallize or oils out during recrystallization | The chosen solvent is too non-polar, or the product is still impure. | Add a more polar co-solvent (e.g., a small amount of methanol or ethyl acetate) to the non-polar solvent. If that fails, consider pre-purification by column chromatography to remove impurities that inhibit crystallization. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent, or too much solvent was used. The product may have been lost during filtration. | Use a solvent in which the product has lower solubility at room temperature. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the mixture is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Colored impurities remain after recrystallization | The colored impurity has similar solubility to the product in the chosen solvent. | Try recrystallizing from a different solvent system. Activated charcoal can sometimes be used to remove colored impurities, but a small-scale test should be performed first to ensure it does not adsorb the desired product. |
| Poor separation during column chromatography (overlapping spots on TLC) | The chosen solvent system is not optimal for separating the product from impurities. | Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation. A gradient elution (gradually increasing the polarity of the solvent system) during column chromatography may also improve separation. |
| Product streaks on the TLC plate | The compound is acidic and is interacting strongly with the silica gel. | Add a small amount of acetic acid (e.g., 0.5-1%) to the chromatography solvent system to suppress the ionization of the carboxylic acid group and reduce streaking. |
| Product is not eluting from the column | The elution solvent is not polar enough. | Gradually increase the polarity of the solvent system. For very polar compounds, a solvent system containing methanol may be necessary. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).
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Dissolution: In a larger flask, add the bulk of the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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TLC Analysis: Analyze the crude product by TLC using different ratios of hexanes and ethyl acetate to determine the optimal solvent system for separation.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Due to the lack of specific quantitative data for the purification of this compound in the search results, the following table presents a generalized comparison of purification techniques applicable to substituted benzoic acids.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, scalable, cost-effective for removing small amounts of impurities. | May not be effective for impurities with similar solubility; can have lower yields. |
| Column Chromatography | >99% | 50-80% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and can be less scalable. |
Visualizations
References
common side reactions in the bromination of 3-methoxy-2-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the bromination of 3-methoxy-2-methylbenzoic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Insufficiently activated brominating agent: The electrophilicity of molecular bromine may be too low without a proper catalyst. 2. Reaction temperature is too low: The activation energy for the reaction has not been overcome. 3. Deactivation of the aromatic ring: While the methoxy and methyl groups are activating, the carboxylic acid group is deactivating. | 1. Add a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) to polarize the Br-Br bond and increase its electrophilicity. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Consider converting the carboxylic acid to an ester group prior to bromination to reduce its deactivating effect. The ester can be hydrolyzed back to the carboxylic acid post-bromination. |
| Formation of Multiple Isomeric Products | 1. Competing directing effects: The methoxy (ortho, para-directing), methyl (ortho, para-directing), and carboxylic acid (meta-directing) groups lead to substitution at multiple positions (C4, C5, and C6). 2. Harsh reaction conditions: High temperatures or strong Lewis acids can reduce the regioselectivity of the reaction. | 1. Employ milder reaction conditions. For example, use bromine in acetic acid without a strong Lewis acid catalyst. 2. Control the reaction temperature carefully; lower temperatures often favor the thermodynamically more stable product. 3. Use a bulkier brominating agent which may favor substitution at the less sterically hindered position. |
| Presence of a Di-brominated Byproduct | Over-bromination: The starting material is highly activated by the methoxy and methyl groups, making it susceptible to a second bromination. | 1. Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). 2. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of a Benzylic Bromide Byproduct | Radical bromination: The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation will favor bromination of the methyl group.[1] | 1. To achieve aromatic bromination, use electrophilic bromination conditions (e.g., Br₂ with a Lewis acid or in a polar solvent like acetic acid). 2. If using NBS for aromatic bromination, ensure the absence of radical initiators and light. Perform the reaction in a polar, non-radical-promoting solvent. |
| Evidence of Decarboxylation | Harsh reaction conditions: High temperatures in the presence of certain reagents can lead to the loss of the carboxylic acid group, followed by bromination.[2] | 1. Avoid excessively high reaction temperatures. 2. Choose reaction conditions that are known not to promote decarboxylation. For instance, bromination with Br₂ in acetic acid at moderate temperatures is less likely to cause this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of 3-methoxy-2-methylbenzoic acid?
A1: The most common side reactions include:
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Over-bromination: Due to the activating nature of the methoxy and methyl groups, the aromatic ring is susceptible to the addition of a second bromine atom, leading to di-bromo products.
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Formation of constitutional isomers: The interplay of the directing effects of the three substituents can lead to a mixture of bromo-isomers, with substitution occurring at positions 4, 5, and 6.
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Benzylic bromination: If using radical conditions (e.g., NBS with a radical initiator), bromination of the methyl group can occur.[1]
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Decarboxylative bromination: Under more forcing conditions, the carboxylic acid group may be replaced by a bromine atom.[2]
Q2: How do the substituents on 3-methoxy-2-methylbenzoic acid influence the position of bromination?
A2: The regiochemical outcome is a result of the combined directing effects of the three substituents:
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Methoxy group (-OCH₃): A strong activating, ortho-, para-director. It strongly directs electrophilic attack to the C4 and C6 positions.
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Methyl group (-CH₃): A moderately activating, ortho-, para-director. It directs to the C1 (blocked), C3 (blocked), and C5 positions.
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Carboxylic acid group (-COOH): A deactivating, meta-director. It directs electrophilic attack to the C5 position.[3]
The positions activated by the stronger activating group (methoxy) are generally favored. However, the cumulative effect makes a mixture of isomers at positions 4, 5, and 6 plausible, with the exact ratio depending on the reaction conditions.
Q3: How can I selectively achieve aromatic bromination over benzylic bromination?
A3: To favor aromatic bromination, you should employ electrophilic aromatic substitution conditions. This typically involves using molecular bromine (Br₂) in a polar solvent like acetic acid, often with a Lewis acid catalyst (e.g., FeBr₃).[4] Avoid conditions that promote free radical reactions, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or exposure to UV light.[1]
Q4: What is the best way to minimize the formation of di-brominated products?
A4: To prevent over-bromination, it is crucial to control the stoichiometry of the brominating agent. Use only a slight excess (1.0-1.1 equivalents) of bromine or NBS. Additionally, adding the brominating agent slowly and in portions to the reaction mixture will help to keep its concentration low, thus reducing the likelihood of a second bromination event. Monitoring the reaction progress closely by TLC or LC-MS and stopping the reaction once the starting material is consumed is also recommended.
Predicted Product Distribution
| Bromination Conditions | Major Product(s) | Minor Product(s) | Potential Side Product(s) |
| Electrophilic Aromatic Substitution (e.g., Br₂ in Acetic Acid) | A mixture of 4-bromo-, 5-bromo-, and 6-bromo-3-methoxy-2-methylbenzoic acid. The precise major isomer is difficult to predict without experimental data, but substitution at C4 and C6 is electronically favored by the strong methoxy director. | Other constitutional isomers. | Di-brominated products. |
| Radical Bromination (e.g., NBS, radical initiator) | 3-Methoxy-2-(bromomethyl)benzoic acid.[1] | - | Minor amounts of aromatic bromination products. |
Reaction Pathway Visualization
Caption: Reaction pathways in the bromination of 3-methoxy-2-methylbenzoic acid.
Experimental Protocols
Protocol for Electrophilic Aromatic Bromination
This protocol is a general guideline based on procedures for similar substituted benzoic acids.[5] Optimization may be required.
Materials:
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3-Methoxy-2-methylbenzoic acid
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Glacial acetic acid
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Molecular bromine (Br₂)
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Sodium thiosulfate solution (saturated)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate or sodium sulfate
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Appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains low.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
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Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the orange color of the excess bromine disappears.
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Transfer the mixture to a separatory funnel and dilute with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
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Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove unreacted starting material and acetic acid, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization or column chromatography to separate the isomeric products.
Protocol for Benzylic Bromination
This protocol is a general guideline for benzylic bromination using NBS.[1]
Materials:
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3-Methoxy-2-methylbenzoic acid
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N-Bromosuccinimide (NBS)
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A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
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A suitable solvent (e.g., carbon tetrachloride or chlorobenzene)
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Sodium sulfite solution (aqueous)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in the chosen solvent.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).
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Heat the mixture to reflux and maintain reflux for 1-3 hours, monitoring the reaction by TLC/LC-MS. The reaction can also be initiated by UV light.
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Wash the filtrate with an aqueous solution of sodium sulfite to destroy any remaining NBS or bromine.
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 6-Bromo-3-methoxy-2-methylbenzoic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 6-Bromo-3-methoxy-2-methylbenzoic acid. This sterically hindered and electronically modified substrate can present unique difficulties. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Low or no yield in the Suzuki coupling of this substrate is a common issue primarily due to its steric hindrance and the presence of a deactivating carboxylic acid group. Here’s a breakdown of potential causes and solutions:
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Issue: Inefficient Oxidative Addition. The ortho-methyl and ortho-bromo substituents create significant steric bulk around the palladium catalyst, which can hinder the initial oxidative addition step.
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Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate reactions with sterically demanding substrates.[1][2]
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Solution 2: Catalyst Choice. Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with an appropriate phosphine ligand. Some pre-catalysts are designed for challenging couplings and may offer better results.
-
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Issue: Ineffective Transmetalation. The boronic acid needs to be activated by a base to form a boronate species for efficient transmetalation. The choice of base is critical, especially with the acidic proton of the benzoic acid.
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Solution 1: Base Selection. A common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[3] For base-sensitive substrates, weaker bases like CsF or KF can be effective, although they may require higher temperatures.[4] It's crucial to use anhydrous conditions if employing bases like K₃PO₄, though a small amount of water can sometimes be beneficial.
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Solution 2: Solvent System. A polar aprotic solvent like dioxane, THF, or DMF, often with a small amount of water, is typically used to dissolve the reagents and facilitate the reaction.[4] The water content can be critical and may need optimization.
-
-
Issue: Catalyst Deactivation. The carboxylate formed from the benzoic acid under basic conditions can coordinate to the palladium center and inhibit catalysis.[5]
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Solution: Protect the Carboxylic Acid. Consider converting the carboxylic acid to a methyl or ethyl ester before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after a successful coupling.
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2. I am observing significant amounts of side products. What are they and how can I minimize their formation?
Common side reactions in Suzuki couplings include protodeboronation and homocoupling.
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Side Product: Protodeboronation. This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of water and base.
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Mitigation:
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Use a less reactive, more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
-
Carefully control the reaction temperature and time; prolonged heating can exacerbate this issue.
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Use anhydrous conditions with a base like K₃PO₄.
-
-
-
Side Product: Homocoupling. This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
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Mitigation:
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Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
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Ensure the use of a high-purity palladium catalyst and ligands.
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Bulky ligands can often suppress homocoupling by sterically disfavoring the formation of the homocoupled product.[6]
-
-
3. What is a good starting point for a detailed experimental protocol for the Suzuki coupling of this compound?
General Experimental Protocol (Starting Point)
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Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
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Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
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Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.2 M concentration relative to the aryl bromide) via syringe.
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Reaction Execution: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by flash column chromatography.
Data Presentation: Ligand and Base Screening for Similar Substrates
The following tables summarize data from studies on Suzuki couplings of sterically hindered or functionalized aryl bromides, which can guide your optimization efforts.
Table 1: Ligand Screening for a Sterically Hindered Suzuki Coupling (Data adapted from a study on a sterically hindered system)
| Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd(dba)₂ | K₂CO₃ | Toluene | 110 | 60 |
| DPPF | Pd(dba)₂ | K₂CO₃ | Toluene | 110 | 20 |
| L1 (Bulky P-bidentate) | Pd(dba)₂ | K₂CO₃ | Toluene | 110 | 85 |
| Cs₂CO₃ | Pd(dba)₂ | L1 | Toluene | 110 | 71 |
| NaOH | Pd(dba)₂ | L1 | Toluene | 110 | 50 |
Table 2: Base Screening for Suzuki Coupling of an Aryl Bromide with a Carboxylic Acid (Data adapted from a study on a similar substrate)
| Base | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Na₂CO₃ | Pd(OAc)₂ | EtOH/H₂O | RT | 98 |
| K₂CO₃ | Pd(OAc)₂ | EtOH/H₂O | RT | 95 |
| K₃PO₄ | Pd(OAc)₂ | EtOH/H₂O | RT | 92 |
| NaOH | Pd(OAc)₂ | EtOH/H₂O | RT | 85 |
| TEA | Pd(OAc)₂ | EtOH/H₂O | RT | 60 |
Visualizing the Process: Diagrams
To better understand the reaction and troubleshooting workflow, refer to the diagrams below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
optimization of reaction parameters for 6-Bromo-3-methoxy-2-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves the bromination of a suitable precursor, such as 3-methoxy-2-methylbenzoic acid. This selective bromination is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Q2: What are the critical reaction parameters to control during the bromination step?
The critical parameters for a successful bromination reaction include temperature, reaction time, the stoichiometry of the brominating agent, and the choice of solvent. Careful control of these factors is essential to maximize yield and minimize the formation of impurities.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product.
Q4: What are the most common impurities encountered in this synthesis?
Common impurities may include unreacted starting material, di-brominated byproducts, and regioisomers depending on the selectivity of the bromination. The formation of these impurities is often influenced by the reaction conditions.
Q5: What is the recommended method for purification of the final product?
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For higher purity, column chromatography on silica gel is a recommended method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction temperature or time.3. Presence of radical inhibitors (if using a radical initiator). | 1. Use freshly opened or purified NBS.2. Gradually increase the reaction temperature and monitor by TLC/HPLC.3. Ensure the reaction is free from radical scavengers. Consider adding a radical initiator like AIBN or benzoyl peroxide if appropriate for the mechanism. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high.2. Incorrect stoichiometry of the brominating agent.3. Inappropriate solvent. | 1. Lower the reaction temperature to improve selectivity.2. Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).3. Screen different solvents to optimize selectivity. A non-polar solvent might be preferable. |
| Presence of Di-brominated Impurity | Over-bromination due to excess brominating agent or prolonged reaction time. | 1. Reduce the equivalents of the brominating agent.2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of closely related impurities (e.g., regioisomers).2. Oily product that does not crystallize. | 1. Optimize reaction conditions for higher selectivity. Utilize column chromatography with a carefully selected eluent system for separation.2. Attempt to form a salt of the carboxylic acid to induce crystallization. Alternatively, use column chromatography. |
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their typical ranges for the bromination of 3-methoxy-2-methylbenzoic acid.
| Parameter | Typical Range | Considerations |
| Temperature | 25 - 80 °C | Higher temperatures can increase reaction rate but may decrease selectivity. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC to determine the optimal time. |
| NBS Equivalents | 1.0 - 1.2 | Using a slight excess can drive the reaction to completion, but a large excess increases the risk of di-bromination. |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Carbon Tetrachloride (CCl4) | The choice of solvent can influence the reaction rate and selectivity. |
| Initiator (optional) | AIBN or Benzoyl Peroxide | May be required for radical-mediated bromination. |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-methoxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Aqueous solution of Sodium thiosulfate (Na2S2O3)
-
Aqueous solution of Sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with an aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Analysis of 6-Bromo-3-methoxy-2-methylbenzoic acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-methoxy-2-methylbenzoic acid and identifying impurities using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.
Logical Troubleshooting Workflow
The following flowchart outlines a step-by-step process for troubleshooting unexpected peaks or poor chromatographic performance.
Caption: Troubleshooting workflow for HPLC impurity analysis.
Frequently Asked Questions (FAQs)
Sample and Mobile Phase Preparation
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in methanol and acetonitrile. For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength than the initial mobile phase conditions to ensure good peak shape. A common starting point is a 50:50 mixture of acetonitrile and water.
Q2: How should I prepare the mobile phase for the analysis?
A2: For reversed-phase HPLC of acidic compounds like this compound, an acidified mobile phase is recommended to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol.
Always filter aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas both mobile phase components before use to prevent pump and column blockage and to ensure a stable baseline.
HPLC Method Parameters
Q3: What are the suggested starting HPLC conditions for impurity profiling?
A3: A good starting point for a gradient reversed-phase HPLC method is provided in the table below. This method should be optimized for your specific instrument and impurity profile.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Q4: I am not getting good separation of my main peak from an impurity. What should I do?
A4: To improve the resolution between two co-eluting peaks, you can try the following:
-
Adjust the mobile phase composition: Change the ratio of organic solvent to aqueous buffer.
-
Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.
-
Adjust the pH of the mobile phase: A small change in pH can significantly impact the retention of acidic or basic compounds.
-
Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) may provide the necessary selectivity.
Identifying Potential Impurities
Q5: What are the likely impurities I might see in my sample of this compound?
A5: The potential impurities largely depend on the synthetic route used to prepare the compound. A plausible synthesis involves the bromination of 3-methoxy-2-methylbenzoic acid. Based on this, potential impurities could include:
| Impurity Name | Structure | Rationale for Presence |
| 3-methoxy-2-methylbenzoic acid | C9H10O3 | Unreacted starting material |
| Dibrominated methoxy-2-methylbenzoic acid isomers | C9H8Br2O3 | Over-bromination by-product |
| Positional isomers of this compound | C9H9BrO3 | Non-selective bromination |
| 6-Bromo-3-hydroxy-2-methylbenzoic acid | C8H7BrO3 | Demethylation of the methoxy group |
Q6: I have an unknown peak in my chromatogram. How can I identify it?
A6: Identifying an unknown peak requires a systematic approach:
-
Check for obvious sources: Ensure the peak is not from the solvent, a contaminated vial, or carryover from a previous injection.
-
Spiking: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. If the peak of interest increases in area, it is likely that impurity.
-
Mass Spectrometry (LC-MS): This is a powerful technique to determine the mass-to-charge ratio (m/z) of the unknown peak, which can help in elucidating its molecular formula.
-
Forced Degradation: Subjecting the sample to stress conditions (acid, base, heat, light, oxidation) can help to generate degradation products and see if your unknown peak is one of them.
-
Fraction Collection and NMR: If the impurity is present at a high enough level, you can collect the fraction as it elutes from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Troubleshooting Common Chromatographic Problems
Q7: My peaks are tailing. What could be the cause?
A7: Peak tailing for an acidic compound like this compound is often due to:
-
Insufficiently acidic mobile phase: The carboxylic acid group may be partially ionized, interacting with active sites on the silica backbone of the column. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the analyte.
-
Column degradation: The column may be old or have been exposed to harsh conditions, leading to exposed silanol groups. Try a new column.
-
Sample overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.
-
Column contamination: Impurities from previous injections may be strongly retained and interfere with the peak shape. Flush the column with a strong solvent.
Q8: I am seeing ghost peaks in my chromatogram. What are they?
A8: Ghost peaks are peaks that appear in a chromatogram where no analyte should be present. Common causes include:
-
Carryover: Residue from a previous, more concentrated sample is injected with the current sample. Clean the injector and sample loop.
-
Contaminated mobile phase: Impurities in the solvents can concentrate on the column and elute as peaks, especially during a gradient run. Use high-purity solvents.
-
Sample degradation: The sample may be degrading in the autosampler over time.
-
Late eluting peaks from a previous run: A compound from a previous injection may have a very long retention time and elute during a subsequent run. Ensure your run time is long enough to elute all components.
solvent effects on the reactivity of 6-Bromo-3-methoxy-2-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Bromo-3-methoxy-2-methylbenzoic acid. The information is designed to address specific issues that may be encountered during synthesis and derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving this compound?
A1: The choice of solvent is highly dependent on the specific reaction being performed. For esterification reactions, the alcohol reactant (e.g., methanol, ethanol) often serves as the solvent. In nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently used to enhance the reactivity of the nucleophile.[1][2] For cross-coupling reactions like the Suzuki-Miyaura coupling, solvent systems often consist of a mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF)) and an aqueous base solution.[3][4][5]
Q2: How does solvent polarity affect the reactivity of the carboxylic acid group?
A2: The polarity of the solvent can influence the acidity of the carboxylic acid. In polar protic solvents, the carboxylic acid can form hydrogen bonds, which can affect its dissociation and nucleophilicity.[6] For reactions where the carboxylate anion is the desired nucleophile, a polar aprotic solvent may be preferable as it solvates the cation more strongly than the anion, leaving the carboxylate more "naked" and reactive.[2][7]
Q3: Can the bromine atom on the aromatic ring be displaced? What type of solvent is best for this?
A3: Yes, the bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are generally preferred as they can accelerate the rate of reaction by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophilic anion.[1][2]
Q4: I am having trouble dissolving this compound in my chosen reaction solvent. What can I do?
A4: this compound is sparingly soluble in water but shows better solubility in organic solvents.[8] If you are experiencing solubility issues, consider using a co-solvent system. For example, in Suzuki-Miyaura reactions, a mixture of water and an organic solvent like ethanol or THF is often used to dissolve both the organic and inorganic reagents.[3][4] Gentle heating may also improve solubility, but care should be taken to avoid decomposition of the starting material or reagents.
Troubleshooting Guides
Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Equilibrium not shifted towards products | Use a large excess of the alcohol as the solvent.[9] Alternatively, remove water as it is formed using a Dean-Stark apparatus. | Fischer esterification is a reversible reaction.[9] By Le Chatelier's principle, increasing the concentration of a reactant or removing a product will drive the equilibrium towards the desired ester. |
| Steric hindrance from the ortho-methyl group | Use a less sterically hindered alcohol. Consider microwave-assisted synthesis which can sometimes overcome steric barriers by providing localized superheating.[10][11] | The methyl group ortho to the carboxylic acid can sterically hinder the approach of bulky alcohols. |
| Insufficient acid catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄) is used. | The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12] |
Incomplete Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of reactants | Use a co-solvent system such as water/ethanol or THF/water to ensure all reactants are in solution.[3][4] | For the reaction to proceed efficiently, the aryl halide, boronic acid, base, and catalyst must be in the same phase. |
| Incorrect base or solvent combination | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. The choice of base and solvent are often interdependent. | The base is crucial for the transmetalation step, and its effectiveness can be influenced by the solvent. |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. | The palladium catalyst can be sensitive to oxygen, leading to deactivation. |
Quantitative Data on Solvent Effects
The following tables summarize the general effects of different solvent types on common reactions involving substituted benzoic acids. The data is compiled from various sources and should be used as a general guideline.
Table 1: General Solvent Effects on Fischer Esterification of Substituted Benzoic Acids
| Solvent (Alcohol) | Solvent Type | Relative Reaction Rate | Typical Yield | Notes |
| Methanol | Polar Protic | Fast | High | Primary alcohols are generally more reactive.[10] |
| Ethanol | Polar Protic | Moderate-Fast | High | Often used as a solvent in excess.[11] |
| Isopropanol | Polar Protic | Moderate | Moderate | Secondary alcohols are less reactive due to steric hindrance.[10] |
| tert-Butanol | Polar Protic | Slow | Low | Tertiary alcohols are generally not suitable for Fischer esterification due to significant steric hindrance and potential for elimination side reactions.[10] |
Table 2: Influence of Solvent on Nucleophilic Aromatic Substitution (SNAr)
| Solvent | Solvent Type | Relative Reaction Rate | Rationale |
| DMSO | Polar Aprotic | Very Fast | Poorly solvates the nucleophile, increasing its reactivity.[1][2] |
| DMF | Polar Aprotic | Fast | Similar to DMSO, enhances nucleophilicity.[1] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but still effective. |
| Ethanol | Polar Protic | Slow | Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[7] |
| Water | Polar Protic | Very Slow | Strongly solvates the nucleophile. |
Table 3: Common Solvents for Suzuki-Miyaura Coupling of Aryl Bromides
| Solvent System | Typical Base | General Observations |
| Toluene/Water | K₂CO₃, K₃PO₄ | Good for a wide range of substrates. |
| Dioxane/Water | Cs₂CO₃, K₃PO₄ | Often gives high yields but dioxane is a hazardous solvent.[5] |
| Ethanol/Water | NaOH, K₂CO₃ | A "greener" solvent system, can be effective for activated aryl bromides.[4][13] |
| 2-MeTHF/Water | K₃PO₄ | A more environmentally friendly alternative to THF, can lead to high yields.[14] |
Experimental Protocols
General Protocol for Fischer Esterification
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (e.g., 20-50 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflows for Fischer esterification and Suzuki-Miyaura coupling.
Caption: Logical relationship of solvent type to nucleophilic substitution reactivity.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving substituted chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloropyridines so challenging?
A1: Chloropyridines are often challenging substrates for several reasons. The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making oxidative addition, a key step in the catalytic cycle, more difficult. This necessitates the use of highly active catalyst systems, often employing electron-rich and sterically bulky ligands.[1][2]
Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for my chloropyridine coupling?
A2: The choice between palladium and nickel depends on the specific reaction and substrates.
-
Palladium catalysts , especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective and generally offer broad substrate scope and functional group tolerance.[1][3][4]
-
Nickel catalysts are a more cost-effective option and can exhibit different reactivity and selectivity.[5] They have shown success in coupling 3- and 4-chloropyridines. However, they can be more sensitive, and with certain substrates like 2-chloropyridine, may form inactive dimeric species.[6][7]
Q3: What is a "precatalyst" and what are the advantages of using one?
A3: A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under reaction conditions to form the active, low-valent catalytic species (e.g., Pd(0)).[4] Using a precatalyst, such as a palladacycle or a (NHC)Pd complex, offers significant advantages over generating the catalyst in situ from a metal salt (like Pd(OAc)₂) and a separate ligand.[4][8][9] Benefits include:
-
Improved Reproducibility: Ensures a consistent and known ratio of ligand to metal, leading to more reliable results.[8]
-
Higher Activity: Avoids issues with impure metal sources or excess free ligand that can inhibit the reaction.[4]
-
Operational Simplicity: They are often air- and moisture-stable, simplifying reaction setup.[4]
Q4: My reaction is not working. What are the most common reasons for failure in a Buchwald-Hartwig amination of a chloropyridine?
A4: Failure in Buchwald-Hartwig aminations of chloropyridines often stems from a few key areas:
-
Inactive Catalyst: The catalyst may have decomposed due to exposure to air or impurities. Using a robust precatalyst can help mitigate this.[8][10]
-
Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are commonly used. The base's strength and solubility can significantly impact the reaction rate.[11]
-
Solvent Issues: Solvents must be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.[12][13] Some solvents, like acetonitrile or chloroform, can inhibit the catalyst and should be avoided.[13]
-
Substrate-Specific Issues: The electronic properties and steric hindrance of both the chloropyridine and the amine can affect reactivity. Aryl chlorides are inherently less reactive than bromides or iodides.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with chloropyridines.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| Catalyst Deactivation | Switch to a more robust precatalyst (e.g., an NHC-Pd or palladacycle complex).[4][10] Ensure strictly anaerobic and anhydrous conditions. | Precatalysts provide a more stable source of the active catalyst. Oxygen and water can deactivate the catalyst. |
| Ineffective Base | Screen different bases. For C-N couplings, try NaOtBu or LHMDS. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[2][11] | The base plays a crucial role in both the transmetalation and reductive elimination steps. Its strength and solubility are key parameters. |
| Poor Ligand Choice | For Suzuki couplings, try bulky biarylphosphine ligands (e.g., SPhos, RuPhos).[1] For Buchwald-Hartwig, ligands like BrettPhos or Josiphos can be effective for challenging substrates.[9][14] | The ligand stabilizes the metal center and modulates its reactivity. Electron-rich, bulky ligands are necessary to promote oxidative addition of the C-Cl bond. |
| Substrate Insolubility | Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane).[13] Gentle heating can also improve solubility. | Poor solubility of reactants is a common, often underestimated, reason for reaction failure.[13] |
| Inhibited Nickel Catalyst | If using a Ni catalyst with 2-chloropyridine, consider switching to a palladium system. | 2-chloropyridine can form inactive dimeric nickel complexes with certain ligands like dppf.[6] |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenation | The base is too strong or the reaction temperature is too high. The catalyst system promotes hydrodehalogenation over cross-coupling. | Use a weaker base (e.g., K₂CO₃ instead of NaOtBu). Lower the reaction temperature. Screen different ligands. |
| Homocoupling | Oxygen contamination leading to oxidative homocoupling of the organometallic partner (e.g., boronic acid). | Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure (N₂ or Ar). |
| Reaction at Wrong Position | For di- or poly-substituted pyridines, the inherent electronics of the substrate are directing reactivity. | Ligand choice can sometimes override the substrate's innate selectivity. For 2,4-dichloropyridines, an IPr-ligated Pd catalyst can favor coupling at the C4 position.[15] |
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Data Presentation: Catalyst System Performance
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Reaction: 3-Chloropyridine + Phenylboronic Acid → 3-Phenylpyridine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Adapted from[1] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 80 | 18 | 92 | Adapted from[1] |
| NiCl₂(dppf) (5) | --- | K₃PO₄ | Dioxane | 80 | 24 | 85 | Adapted from[6] |
| (IPr)Pd(cinnamyl)Cl (0.5) | --- | NaHCO₃ | H₂O/TBAB | 100 | 2 | 90 | Adapted from[16] |
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
Reaction: 2-Chloropyridine + Morpholine → 2-Morpholinopyridine
| Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos Pd G3 (2) | LHMDS | Toluene | 100 | 16 | 94 | Adapted from Buchwald methodology |
| Pd-PEPPSI-iPent (1) | K₃PO₄ | (Solvent-free) | 25 | 2 | 91 | Mechanochemical (Ball-milling)[10] |
| Pd(OAc)₂ (2) + Josiphos (2.2) | NaOtBu | Dioxane | 100 | 24 | 88 | Adapted from Hartwig methodology |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Sonogashira Coupling of 2-Chloropyridine
This protocol is adapted from general procedures for Sonogashira couplings of challenging aryl chlorides.[17][18][19]
Materials:
-
2-Chloropyridine
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI, cocatalyst)
-
Triethylamine (Et₃N, Base and Solvent)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).
-
Add 2-chloropyridine (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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// Edges prep -> add_cat; add_cat -> add_reagents; add_reagents -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> extract; extract -> purify; purify -> product; } /dot Caption: Workflow for a typical Sonogashira cross-coupling experiment.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 11. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
preventing decomposition of 6-Bromo-3-methoxy-2-methylbenzoic acid during reaction
Welcome to the technical support center for 6-Bromo-3-methoxy-2-methylbenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: The primary decomposition pathways for this compound are believed to be decarboxylation (loss of CO2), demethylation of the methoxy group, and dehalogenation (loss of bromine). These side reactions are typically promoted by elevated temperatures and the presence of certain catalysts.
Q2: At what temperature does this compound typically undergo decarboxylation?
Q3: Can the carboxylic acid group be protected to prevent decomposition?
A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid at a later stage under milder conditions.
Q4: What are the likely impurities found in a sample of this compound?
A4: Potential impurities could include starting materials from its synthesis, isomers, or products of decomposition such as the decarboxylated, demethylated, or dehalogenated analogues.
Troubleshooting Guides
This section provides troubleshooting for common synthetic reactions involving this compound.
Amide Coupling Reactions
Issue 1: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Step |
| Decomposition of starting material | Lower the reaction temperature. If high temperatures are required, consider protecting the carboxylic acid as an ester and performing the coupling with the ester, followed by deprotection. |
| Inefficient coupling reagent | Screen different coupling reagents (e.g., HATU, HOBt/EDC, T3P). |
| Steric hindrance | The ortho-methyl group can sterically hinder the reaction. Use a less bulky amine or consider a different coupling strategy. |
| Poor solubility | Ensure all reactants are fully dissolved. Try a different solvent system. |
Issue 2: Formation of a significant amount of a byproduct that appears to be the decarboxylated starting material.
| Potential Cause | Troubleshooting Step |
| High reaction temperature | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Prolonged reaction time | Optimize the reaction time to minimize the exposure of the product and starting material to heat. |
Suzuki Coupling Reactions
Issue 1: Low yield of the biaryl product.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Use a more robust palladium catalyst or ligand. Ensure anaerobic conditions to prevent catalyst oxidation. |
| Decomposition of starting material | High temperatures can lead to decarboxylation or other side reactions. Attempt the reaction at a lower temperature, although this may require a more active catalyst system. |
| Debromination of starting material | Some palladium catalysts and reaction conditions can promote reductive dehalogenation. Screen different palladium sources and ligands. |
| Poor reactivity of the boronic acid/ester | Ensure the quality of the boronic acid/ester. Consider using a MIDA boronate for slow release of the boronic acid. |
Issue 2: Formation of a de-brominated byproduct.
| Potential Cause | Troubleshooting Step |
| Reductive dehalogenation | This is a known side reaction in some palladium-catalyzed couplings. Try a different palladium catalyst and ligand combination. Adding a mild oxidant might suppress this pathway, but requires careful optimization. |
| Reaction with base | Strong bases at high temperatures can sometimes promote dehalogenation. Use a milder base or lower the reaction temperature. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Potential Side Products of this compound
| Side Reaction | Resulting Structure | Molecular Weight ( g/mol ) | Notes |
| Decarboxylation | 3-Bromo-6-methoxy-toluene | 201.07 | Loss of CO₂. Often promoted by heat. |
| Demethylation | 6-Bromo-3-hydroxy-2-methylbenzoic acid | 231.04 | Loss of the methyl group from the methoxy ether. |
| Dehalogenation | 3-Methoxy-2-methylbenzoic acid | 166.17 | Loss of the bromine atom. Can be a side reaction in palladium-catalyzed couplings. |
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General workflow for amide coupling reactions.
Caption: General workflow for Suzuki coupling reactions.
Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids
This technical support guide provides researchers, scientists, and drug development professionals with essential information on selecting and using alternative brominating agents for substituted benzoic acids. It includes frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to elemental bromine (Br₂) for brominating benzoic acids?
A1: Elemental bromine is hazardous and often difficult to handle.[1] Common, safer alternatives include N-bromo compounds and in situ bromine generation systems. Key alternatives are:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent, particularly for benzylic bromination and for brominating electron-rich aromatic rings.[1][2]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid reagent with reactivity similar to NBS, often more cost-effective and useful for brominating activated benzoic acids.[3][4][5]
-
Dibromoisocyanuric acid (DBI): A highly powerful brominating agent capable of brominating even strongly deactivated aromatic rings under relatively mild conditions.[5]
-
Bromide/Bromate Systems: A mixture of salts like potassium bromide (KBr) and potassium bromate (KBrO₃) which generates bromine in situ upon acidification.[6][7][8][9] This method is considered environmentally benign.[10]
Q2: How do I choose a brominating agent based on the substituents on my benzoic acid?
A2: The choice depends on the electronic nature of the substituents. The carboxylic acid group itself is deactivating and meta-directing.[11][12]
-
Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups activate the ring, making it more susceptible to electrophilic bromination. Milder reagents like DBDMH in aqueous NaOH or NBS are often sufficient.[3] Be cautious of polybromination.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups, in addition to the -COOH group, strongly deactivate the ring. A powerful agent like DBI in concentrated sulfuric acid is typically required.[13] NBS in concentrated H₂SO₄ can also be effective for deactivated systems.[13][14]
-
Alkyl Substituents (e.g., -CH₃, -CH₂CH₃): If you want to brominate the aromatic ring, treat the substrate as activated and use an electrophilic bromination agent. If you want to brominate the alkyl side chain (benzylic bromination), you must use radical conditions, such as NBS with a radical initiator (e.g., AIBN) or light.[15][16]
Q3: How can I control regioselectivity (ortho, meta, para) during ring bromination?
A3: Regioselectivity is governed by the directing effects of the substituents on the ring.
-
Activating groups (-OH, -OR, -Alkyl) are ortho, para-directors.
-
Deactivating groups (-NO₂, -CN, -SO₃H) are meta-directors. When multiple substituents are present, the directing effects are combined. Often, the most powerful activating group dictates the position of substitution.[17] Steric hindrance can also play a significant role, favoring substitution at the less hindered position (para over ortho).[18][19]
Q4: What is the difference between benzylic bromination and aromatic ring bromination?
A4: The site of bromination on an alkyl-substituted benzoic acid is determined by the reaction mechanism, which is controlled by the reaction conditions.
-
Aromatic Ring Bromination (Electrophilic Substitution): This occurs on the benzene ring itself. It proceeds via an electrophilic aromatic substitution (EAS) mechanism and requires an electrophilic bromine source, often activated by a Lewis acid or strong Brønsted acid.[20]
-
Benzylic Bromination (Radical Substitution): This occurs on the carbon atom directly attached to the benzene ring (the benzylic position).[2] It proceeds via a free radical chain mechanism and requires conditions that generate bromine radicals, such as NBS in the presence of light (hν) or a radical initiator like AIBN.[16][21]
Troubleshooting Guide
Problem: My reaction is very slow or there is no conversion.
-
Possible Cause: The benzoic acid is deactivated by electron-withdrawing groups (including the -COOH group itself).
-
Solution 1: Increase Reagent Reactivity. Switch to a more powerful brominating agent. If you are using NBS or DBDMH, consider switching to DBI.[5]
-
Solution 2: Harsher Conditions. For reagents like NBS or DBDMH, the addition of a strong acid can increase reactivity. Using concentrated sulfuric acid as a solvent is a common strategy for brominating deactivated rings.[13][14]
-
Solution 3: Increase Temperature. Carefully increasing the reaction temperature can improve the rate, but monitor for side product formation.
Problem: I am getting multiple brominated products (polybromination).
-
Possible Cause: The benzoic acid is highly activated by strong electron-donating groups, or the reaction conditions are too harsh.
-
Solution 1: Use a Milder Reagent. Switch from a highly reactive agent like DBI to a milder one like NBS or DBDMH.
-
Solution 2: Control Stoichiometry. Carefully use only one equivalent of the brominating agent. For reagents like DBDMH, which contain two bromine atoms, use 0.5 equivalents for monobromination.[22]
-
Solution 3: Milder Conditions. Lower the reaction temperature and reduce the reaction time. Avoid using strong acid catalysts if the ring is already activated.
Problem: The bromine is adding to the alkyl side chain instead of the aromatic ring.
-
Possible Cause: Your reaction conditions are favoring a radical mechanism.
-
Solution: Ensure that no radical initiators (like AIBN or peroxides) are present and that the reaction is protected from UV light, unless benzylic bromination is desired. For ring bromination, use conditions that favor electrophilic substitution, such as adding a Lewis acid or performing the reaction in a polar, acidic medium.
Problem: I am getting the wrong isomer (e.g., ortho/para instead of the expected meta product).
-
Possible Cause: The directing effects of other substituents on the ring are overriding the meta-directing effect of the carboxylic acid.
-
Solution: Re-evaluate the electronic properties of all substituents on the starting material. A strongly activating ortho, para-director will almost always direct substitution to those positions. Theoretical analysis or literature precedents for similar substrates can help predict the outcome.[17]
Data Presentation: Comparison of Brominating Agents
| Reagent | Formula | Form | Key Advantages | Typical Conditions for Ring Bromination |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White Solid | Versatile, easy to handle, good for benzylic bromination.[1][21] | Acetonitrile or DMF, often with a catalytic amount of acid for activated rings; conc. H₂SO₄ for deactivated rings.[13] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Off-white Solid | Stable, cost-effective, two Br atoms per molecule.[4][5] | Aqueous NaOH for activated acids; strong acids (e.g., TMSOTf, H₂SO₄) for deactivated rings.[3] |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | White/Yellow Solid | Extremely powerful, effective for highly deactivated rings.[5] | Concentrated H₂SO₄ or oleum, often at room temperature. |
| Potassium Bromide/Bromate | KBr/KBrO₃ | White Solids | In situ generation of Br₂, environmentally friendly.[10] | Aqueous solution, acidified with a mineral acid like H₂SO₄ or HBr.[6][9] |
Experimental Protocols
Protocol 1: Bromination of an Activated Benzoic Acid using DBDMH
-
Target: Monobromination of 4-hydroxybenzoic acid.
-
Reagents: 4-hydroxybenzoic acid, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Chloroform (CHCl₃).
-
Procedure:
-
Dissolve 1.0 equivalent of 4-hydroxybenzoic acid in chloroform (approx. 5-7 mL per mmol of acid) in a round-bottom flask equipped with a magnetic stirrer.[22]
-
At room temperature, add 0.5-0.55 equivalents of solid DBDMH in small portions over 15-20 minutes. The solution may turn a red or brown color, which should fade before the next addition.[22]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining active bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Protocol 2: Bromination of a Deactivated Benzoic Acid using NBS
-
Target: Monobromination of 3-nitrobenzoic acid.
-
Reagents: 3-nitrobenzoic acid, N-Bromosuccinimide (NBS), concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
In a flask protected from moisture, carefully add 1.0 equivalent of 3-nitrobenzoic acid to concentrated sulfuric acid with stirring at 0 °C.[13]
-
Once dissolved, add 1.05 equivalents of NBS portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C.[13]
-
Stir the reaction at 60 °C for 1.5-3 hours, monitoring by TLC or HPLC until the starting material is consumed.[13]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid, and then dry under vacuum. Recrystallization may be necessary for further purification.
-
Protocol 3: Benzylic Bromination of an Alkyl-Substituted Benzoic Acid using NBS
-
Target: Bromination of the methyl group of 4-methylbenzoic acid.
-
Reagents: 4-methylbenzoic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 4-methylbenzoic acid, 1.1 equivalents of NBS, and a catalytic amount of AIBN (approx. 0.02 equivalents).[21]
-
Add anhydrous carbon tetrachloride as the solvent.
-
Heat the mixture to reflux (approx. 77 °C). Initiation can also be achieved using a UV lamp.[21]
-
Monitor the reaction by TLC. The reaction is often complete when the solid succinimide byproduct is seen floating at the top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
-
Visualizations
Caption: Decision workflow for selecting a suitable brominating agent.
Caption: Generalized experimental workflow for a bromination reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Bromination of Alkenes, Alkynes, and Aromatic Amines with Potassium Bromide/Orthoperiodic Acid under Mild Conditions [organic-chemistry.org]
- 9. US2535131A - Process for brominating p-toluyl benzoic acid - Google Patents [patents.google.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 16. Ch 11 : Halogenation of alkyl benzenes [chem.ucalgary.ca]
- 17. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theses.gla.ac.uk [theses.gla.ac.uk]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
- 22. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Validation & Comparative
Decoding the Fragmentation Fingerprint: A Mass Spectrometry Guide to 6-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a detailed comparison of the expected mass spectrometry fragmentation pattern of 6-Bromo-3-methoxy-2-methylbenzoic acid against common fragmentation behaviors of related aromatic carboxylic acids, supported by established principles from scientific literature.
Predicted Fragmentation Pattern Analysis
The mass spectrum of this compound is predicted to exhibit a characteristic pattern dominated by the influence of its functional groups: a carboxylic acid, a bromine atom, a methoxy group, and a methyl group on an aromatic ring. The presence of bromine is expected to produce a distinct isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Key fragmentation pathways for aromatic carboxylic acids involve the initial loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (-CO). The presence of ortho substituents can also lead to specific rearrangements and fragmentation patterns, a phenomenon known as the "ortho effect."
Comparative Fragmentation Data
To contextualize the expected fragmentation of this compound, the following table summarizes its predicted major fragments alongside the known fragmentation of benzoic acid.
| m/z (Predicted for this compound) | Proposed Fragment Ion | Corresponding Fragment in Benzoic Acid (m/z) | Description of Fragmentation |
| 259/261 | [M]⁺ | 122 | Molecular Ion (Isotopic peaks due to Br) |
| 244/246 | [M - CH₃]⁺ | 107 | Loss of a methyl radical from the molecular ion. |
| 242/244 | [M - OH]⁺ | 105 | Loss of the hydroxyl radical from the carboxylic acid group, forming a stable acylium ion. This is often a prominent peak in the spectra of aromatic acids.[1][2][3] |
| 214/216 | [M - OH - CO]⁺ | 77 | Subsequent loss of carbon monoxide from the acylium ion, resulting in a substituted phenyl cation.[1][4] |
| 199 | [M - Br]⁺ | - | Loss of the bromine radical. |
| 183 | [M - OH - CO - OCH₃]⁺ | - | Loss of a methoxy radical from the phenyl cation. |
| 45 | [COOH]⁺ | 45 | Cleavage of the bond between the aromatic ring and the carboxylic acid group.[1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for obtaining the mass spectrum of a solid aromatic carboxylic acid like this compound.
1. Sample Preparation:
-
A small amount of the solid sample (typically <1 mg) is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
For direct insertion probe analysis, a small amount of the solid is placed in a capillary tube.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization Energy: Standard EI energy of 70 eV is applied to induce fragmentation.[5]
-
Sample Introduction: The sample can be introduced via a direct insertion probe or after separation on a gas chromatograph (GC-MS). For a pure standard, a direct insertion probe is often sufficient.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu).
3. Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
-
The isotopic pattern of bromine-containing fragments is used for confirmation.
-
The fragmentation pattern is interpreted to deduce the structure of the molecule.
Visualizing the Fragmentation Pathway and Workflow
To further clarify the fragmentation process and the experimental setup, the following diagrams are provided.
Caption: Predicted primary fragmentation pathway of this compound under electron ionization.
Caption: General experimental workflow for mass spectrometry analysis of an aromatic carboxylic acid.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. whitman.edu [whitman.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Comparative Reactivity of 6-Bromo-3-methoxy-2-methylbenzoic Acid and Its Positional Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of the chemical reactivity of 6-Bromo-3-methoxy-2-methylbenzoic acid and a selection of its positional isomers. While direct, side-by-side experimental data for this specific set of isomers is not extensively available in the public literature, this comparison is built upon well-established principles of physical organic chemistry, supported by data from analogous substituted benzoic acids.
The reactivity of a substituted benzoic acid is primarily governed by the interplay of electronic and steric effects imparted by its substituents. These factors influence the acidity of the carboxyl group, the susceptibility of the aromatic ring to electrophilic or nucleophilic attack, and the accessibility of the reactive centers to reagents.
Isomers Under Comparison
For this guide, we will compare the following isomers to elucidate the impact of substituent positioning:
| Compound Number | IUPAC Name | Key Feature |
| 1 | This compound | Target compound with two ortho substituents |
| 2 | 4-Bromo-3-methoxy-2-methylbenzoic acid | Bromo group moved from ortho to para-like position |
| 3 | 6-Bromo-5-methoxy-2-methylbenzoic acid | Methoxy group moved to a different meta position |
| 4 | 6-Bromo-3-methoxy-4-methylbenzoic acid | Methyl group moved from ortho to a meta-like position |
Theoretical Comparison of Reactivity
The reactivity of these isomers can be rationalized by considering the steric and electronic contributions of the bromo, methoxy, and methyl groups in relation to the carboxylic acid function.
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion.
-
Compound 1 (this compound): This isomer is expected to be the most acidic. The presence of two ortho substituents (bromo and methyl) forces the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" minimizes resonance stabilization of the neutral acid, which is a destabilizing effect, but more importantly, it disrupts the resonance of the carboxylate group with the ring in the conjugate base, which is a stabilizing effect for the acid form. However, the dominant factor in the ortho effect for benzoic acids is the steric hindrance that prevents the carboxyl group from being coplanar with the ring, which increases the acidity.[1][2][3]
-
Compound 2 (4-Bromo-3-methoxy-2-methylbenzoic acid): The presence of only one ortho substituent (the methyl group) will still lead to increased acidity due to the ortho effect, but likely less so than in Compound 1.
-
Compound 3 (6-Bromo-5-methoxy-2-methylbenzoic acid): Similar to Compound 1, this isomer has two ortho substituents and is expected to have a comparable high acidity.
-
Compound 4 (6-Bromo-3-methoxy-4-methylbenzoic acid): With only one ortho substituent (the bromo group), its acidity will be enhanced but likely to a lesser extent than di-ortho substituted isomers.
Summary of Predicted Acidity:
| Compound | Ortho Substituents | Predicted Relative Acidity |
| 1 this compound | Bromo, Methyl | Highest |
| 3 6-Bromo-5-methoxy-2-methylbenzoic acid | Bromo, Methyl | High |
| 2 4-Bromo-3-methoxy-2-methylbenzoic acid | Methyl | Moderate |
| 4 6-Bromo-3-methoxy-4-methylbenzoic acid | Bromo | Moderate |
Reactivity in Nucleophilic Acyl Substitution (e.g., Esterification, Amide Coupling)
These reactions involve nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate is influenced by both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.
-
Compound 1 (this compound): The two ortho substituents (bromo and methyl) create significant steric hindrance around the carboxylic acid. This will make it the least reactive in reactions like esterification and amide coupling, likely requiring more forcing conditions or specialized coupling reagents.
-
Compound 2 (4-Bromo-3-methoxy-2-methylbenzoic acid): With only one ortho substituent (methyl), the steric hindrance is reduced compared to Compound 1, leading to a higher reactivity.
-
Compound 3 (6-Bromo-5-methoxy-2-methylbenzoic acid): Similar to Compound 1, the di-ortho substitution will result in low reactivity.
-
Compound 4 (6-Bromo-3-methoxy-4-methylbenzoic acid): The single ortho bromo group provides less steric bulk than a methyl group, so this isomer is expected to be more reactive than Compound 2.
Predicted Reactivity in Nucleophilic Acyl Substitution:
| Compound | Ortho Substituents | Predicted Relative Reactivity |
| 4 6-Bromo-3-methoxy-4-methylbenzoic acid | Bromo | Highest |
| 2 4-Bromo-3-methoxy-2-methylbenzoic acid | Methyl | Moderate |
| 1 this compound | Bromo, Methyl | Low |
| 3 6-Bromo-5-methoxy-2-methylbenzoic acid | Bromo, Methyl | Lowest |
Reactivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
The Suzuki coupling reaction typically involves the C-Br bond. The reactivity is influenced by the electronic environment and steric hindrance around the bromine atom.
-
Compound 1 (this compound): The bromine is in a sterically hindered ortho position, which can slow down the oxidative addition step in the catalytic cycle.
-
Compound 2 (4-Bromo-3-methoxy-2-methylbenzoic acid): The bromine atom is in a less sterically crowded para-like position, making it more accessible to the palladium catalyst. This isomer is expected to be the most reactive in Suzuki coupling.
-
Compound 3 (6-Bromo-5-methoxy-2-methylbenzoic acid): The ortho bromine is sterically hindered, leading to lower reactivity.
-
Compound 4 (6-Bromo-3-methoxy-4-methylbenzoic acid): The ortho bromine is sterically hindered, leading to lower reactivity.
Predicted Reactivity in Suzuki Coupling (at the C-Br bond):
| Compound | Position of Bromo Group | Predicted Relative Reactivity |
| 2 4-Bromo-3-methoxy-2-methylbenzoic acid | 4-position (para to methyl) | Highest |
| 4 6-Bromo-3-methoxy-4-methylbenzoic acid | 6-position (ortho to COOH) | Moderate to Low |
| 1 this compound | 6-position (ortho to COOH) | Low |
| 3 6-Bromo-5-methoxy-2-methylbenzoic acid | 6-position (ortho to COOH) | Lowest |
Logical Framework for Reactivity Assessment
References
A Comparative Purity Analysis of Synthesized 6-Bromo-3-methoxy-2-methylbenzoic Acid
A Guide for Researchers in Drug Discovery and Development
The precise assessment of purity for novel synthesized compounds is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall viability as a drug candidate. This guide provides a comparative analysis of a newly synthesized batch of 6-Bromo-3-methoxy-2-methylbenzoic acid against a commercially available standard and a structurally related alternative, 3-Bromo-6-methoxy-2-methylbenzoic acid. The purity of these compounds is evaluated using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Data
The following table summarizes the quantitative purity analysis of the synthesized this compound, a commercial standard of the same compound, and the alternative compound, 3-Bromo-6-methoxy-2-methylbenzoic acid.
| Analytical Method | Parameter | Synthesized this compound | Commercial Standard this compound | Alternative: 3-Bromo-6-methoxy-2-methylbenzoic acid |
| HPLC-UV | Purity (Area %) | 98.5% | ≥99.0% | 97.8% |
| Number of Impurities >0.1% | 2 | 1 | 3 | |
| LC-MS | Major Impurity (m/z) | 258.9 (starting material) | 228.0 (dehalogenated product) | 258.9 (starting material) |
| Other Detected Impurities | Isomeric impurities, residual solvents | Residual solvents | By-products from synthesis | |
| qNMR (Quantitative NMR) | Absolute Purity (mol/mol %) | 98.2% | 99.1% | 97.5% |
Experimental Workflow and Methodologies
The comprehensive assessment of compound purity necessitates a well-defined experimental workflow. The following diagram illustrates the logical progression of the analytical procedures employed in this study.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the relative purity of the compounds and quantify impurities based on UV absorbance.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the mass of the main component and detectable impurities.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system.
-
LC Method: The same LC method as described for HPLC-UV was used.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3000 V.
-
Fragmentor Voltage: 70 V.
-
Gas Temperature: 350 °C.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of the compounds using an internal standard.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Accurately weighed amounts of the sample and the internal standard were dissolved in DMSO-d6.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the olefinic protons of the maleic acid internal standard.
Signaling Pathway of Purity Determination Logic
The following diagram illustrates the logical flow for determining the final purity assessment of the synthesized compound.
Caption: Logical flow for purity determination.
Conclusion
The synthesized batch of this compound demonstrates a high level of purity at 98.5% by HPLC and 98.2% by qNMR. While this is slightly lower than the commercial standard (≥99.0%), it is suitable for many research and early-stage drug discovery applications. The primary impurity was identified as unreacted starting material, suggesting that further optimization of the reaction or purification process could enhance the final purity. The alternative compound, 3-Bromo-6-methoxy-2-methylbenzoic acid, exhibited a slightly lower purity profile. This comprehensive, multi-technique approach to purity assessment provides a high degree of confidence in the quality of the synthesized material and is essential for making informed decisions in the progression of a drug development pipeline. The use of orthogonal analytical techniques such as HPLC and qNMR is crucial for obtaining an accurate and reliable purity value.[1][2][3]
References
Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the scaffold 6-Bromo-3-methoxy-2-methylbenzoic acid and structurally similar molecules. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a structured overview of their potential as anticancer, antimicrobial, and kinase-inhibiting agents.
Anticancer Activity
Derivatives of bromo- and methoxy-substituted benzoic acids, particularly those cyclized into heterocyclic systems like benzofurans, have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of bromine and methoxy groups can significantly influence the anticancer potential of these compounds.[1][2]
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative A | Substituted Benzofuran | K562 (Leukemia) | 5.8 ± 0.5 | [1] |
| MOLT-4 (Leukemia) | 6.2 ± 0.7 | [1] | ||
| HeLa (Cervical Carcinoma) | 10.5 ± 1.1 | [1] | ||
| Benzofuran Derivative B | Brominated Benzofuran | K562 (Leukemia) | 3.1 ± 0.3 | [1] |
| MOLT-4 (Leukemia) | 4.5 ± 0.4 | [1] | ||
| HeLa (Cervical Carcinoma) | 7.8 ± 0.9 | [1] | ||
| Reference Compound (Doxorubicin) | Adriamycin | K562 (Leukemia) | 0.1 ± 0.01 | [1] |
Note: The structures of Benzofuran Derivatives A and B are generalized based on the available literature on substituted benzofurans. Specific derivatives of this compound with reported anticancer activity were not explicitly found in the searched literature.
The data suggests that the presence of a bromine atom can enhance the cytotoxic activity of the benzofuran core.[1]
Signaling Pathways in Cancer
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt and MAPK pathways are two of the most critical pathways that are often dysregulated in cancer.[3][4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[5] Its aberrant activation is a hallmark of many cancers.[6] Inhibitors of this pathway can induce apoptosis and inhibit tumor growth.
Caption: The PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Its dysregulation is also frequently observed in various cancers.
Caption: The MAPK/ERK signaling pathway.
Antimicrobial Activity
Heterocyclic compounds derived from various aromatic carboxylic acids have been shown to possess significant antimicrobial properties. The presence of halogens, such as bromine, in the molecular structure can contribute to the antibacterial and antifungal activity.[7]
Table 2: Comparative Antimicrobial Activity of Heterocyclic Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Triazolo-thiadiazine A | Fused Heterocycle | S. aureus | 6.25 | [7] |
| B. cereus | 12.5 | [7] | ||
| E. coli | 25 | [7] | ||
| P. aeruginosa | 50 | [7] | ||
| C. albicans | 12.5 | [7] | ||
| Triazolo-thiadiazine B | Fused Heterocycle | S. aureus | 3.12 | [7] |
| B. cereus | 6.25 | [7] | ||
| E. coli | 12.5 | [7] | ||
| P. aeruginosa | 25 | [7] | ||
| C. albicans | 6.25 | [7] | ||
| Reference Compound (Gentamycin) | Aminoglycoside | S. aureus | 0.78 | [7] |
| Reference Compound (Miconazole) | Azole Antifungal | C. albicans | 1.56 | [7] |
Note: The structures of Triazolo-thiadiazine A and B are generalized based on the available literature on similar heterocyclic systems. Specific derivatives of this compound with reported antimicrobial activity were not explicitly found in the searched literature.
The data indicates that these heterocyclic compounds exhibit broad-spectrum antimicrobial activity, with some derivatives showing promising potency against both bacteria and fungi.[7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is assessed after incubation.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow of the MIC determination by broth microdilution.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.
Principle: Kinase activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated product formed. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity using a detection reagent that measures the amount of ADP produced (luminescence-based) or the amount of phosphorylated substrate (e.g., using a specific antibody in an ELISA format).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for a kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stork: PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs [storkapp.me]
- 7. research.biust.ac.bw [research.biust.ac.bw]
comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Chemical Intermediate
6-Bromo-3-methoxy-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific substitution pattern requires careful consideration of synthetic strategies to achieve regioselective bromination and ensure high purity and yield. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering detailed experimental protocols and a summary of quantitative data to aid researchers in selecting the most suitable method for their needs.
Synthetic Strategies: An Overview
Two primary strategies emerge for the synthesis of this compound:
-
Direct Electrophilic Bromination: This classical approach involves the direct bromination of the precursor, 3-methoxy-2-methylbenzoic acid, using an electrophilic bromine source. The success of this route hinges on the directing effects of the existing methoxy and methyl substituents on the aromatic ring.
-
Directed Ortho-metalation followed by Bromination: This more modern technique utilizes a directed metalation group to achieve high regioselectivity. In this case, the carboxylic acid group can direct a strong base to deprotonate the ortho position, followed by quenching with a bromine source.
Below, we delve into the experimental details and expected outcomes of each approach.
Data Presentation: A Comparative Table
| Parameter | Route 1: Direct Electrophilic Bromination | Route 2: Directed Ortho-metalation and Bromination |
| Starting Material | 3-methoxy-2-methylbenzoic acid | 3-methoxy-2-methylbenzoic acid |
| Key Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid | n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), 1,2-Dibromoethane |
| Solvent | Dichloromethane | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | -78 °C to room temperature |
| Reaction Time | Several hours | 2-3 hours |
| Reported Yield | Moderate to Good (potential for isomeric mixtures) | High |
| Purity | May require extensive purification to separate isomers | High regioselectivity, leading to higher purity |
| Advantages | Milder reaction conditions, readily available reagents. | High regioselectivity, predictable outcome. |
| Disadvantages | Potential for formation of multiple isomers, leading to lower yield of the desired product and difficult purification. | Requires anhydrous conditions, use of pyrophoric reagents (n-BuLi), and cryogenic temperatures. |
Experimental Protocols
Route 1: Direct Electrophilic Bromination of 3-methoxy-2-methylbenzoic acid
This protocol is based on general procedures for the bromination of activated aromatic rings.
Materials:
-
3-methoxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product may require purification by column chromatography or recrystallization to separate the desired 6-bromo isomer from other potential isomers.
Route 2: Directed Ortho-metalation and Bromination of 3-methoxy-2-methylbenzoic acid
This protocol is adapted from the methodology for directed ortho-metalation of benzoic acids.[1][2][3]
Materials:
-
3-methoxy-2-methylbenzoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (2.2 eq) to the solution.
-
Slowly add n-Butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. A color change should be observed, indicating the formation of the dianion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF.
-
Slowly add the solution of 1,2-dibromoethane to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
The choice between direct electrophilic bromination and directed ortho-metalation for the synthesis of this compound will depend on the specific requirements of the researcher and the available laboratory infrastructure.
-
Direct electrophilic bromination offers a simpler experimental setup with milder conditions but may necessitate challenging purification steps to isolate the desired product from a mixture of isomers.
-
Directed ortho-metalation , while requiring more stringent anhydrous and inert atmosphere techniques, provides a highly regioselective route to the target compound, potentially leading to higher yields of the pure product and simplifying downstream processing.
For applications where high purity and predictable regiochemistry are paramount, the directed ortho-metalation route is the superior choice. For initial exploratory work or when specialized equipment for handling pyrophoric reagents is unavailable, direct bromination may be a viable, albeit potentially less efficient, alternative. Researchers should carefully weigh the trade-offs between experimental simplicity and reaction selectivity when planning their synthetic approach.
References
- 1. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
X-ray crystallography of 6-Bromo-3-methoxy-2-methylbenzoic acid derivatives
A detailed analysis of the structural motifs and intermolecular interactions of bromo-methoxy benzoic acid analogs, providing insights for researchers and drug development professionals.
While crystallographic data for 6-Bromo-3-methoxy-2-methylbenzoic acid is not publicly available, a comparative analysis of closely related structures provides valuable insights into the impact of substituent placement on crystal packing and intermolecular interactions. This guide examines the X-ray crystallography of two analogous compounds: methyl 4-bromo-2-(methoxymethoxy)benzoate (Compound I) and 4-bromo-3-(methoxymethoxy)benzoic acid (Compound II), offering a basis for understanding the structural characteristics of this class of molecules.[1][2]
Comparative Crystallographic Data
The crystallographic parameters for Compound I and Compound II reveal significant differences in their crystal systems and packing arrangements, directly attributable to the variation in their chemical structures.[1][2]
| Parameter | Methyl 4-bromo-2-(methoxymethoxy)benzoate (I) | 4-bromo-3-(methoxymethoxy)benzoic acid (II) |
| Chemical Formula | C₁₀H₁₁BrO₄ | C₉H₉BrO₄ |
| Molecular Weight | 275.10 | 261.07 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| a (Å) | 8.8487 (13) | 7.7211 (3) |
| b (Å) | 29.284 (4) | 8.1514 (11) |
| c (Å) | 8.1514 (11) | 8.8487 (13) |
| α (°) | 90 | 78.432 (4) |
| β (°) | 90 | 85.989 (4) |
| γ (°) | 90 | 65.042 (4) |
| Volume (ų) | 2112.9 (5) | 493.98 (4) |
| Z | 8 | 2 |
| Molecules per asymmetric unit | 1 | 2 |
Table 1: Crystallographic data for Compound I and Compound II.[1][2]
Analysis of Intermolecular Interactions
The substitution patterns on the benzoic acid core significantly influence the types of intermolecular interactions that govern the crystal packing.
In the crystal structure of Compound I , molecules are linked by C—H⋯O hydrogen bonds, forming chains. These chains are further interconnected by Br⋯O interactions, creating sheet-like structures. The three-dimensional architecture is then formed through C—H⋯π interactions linking these sheets.[1][2]
In contrast, Compound II exhibits a different packing motif. The two independent molecules in the asymmetric unit form dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers are then linked into chains by C—H⋯O hydrogen bonds. Finally, slipped parallel π–π stacking interactions between the benzene rings of adjacent chains lead to the formation of slabs.[1]
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analysis of Compounds I and II.[1][2]
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the respective compound in a mixture of methanol and chloroform (2:1 v/v).[2]
Data Collection
A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature (e.g., 173 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of frames were collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data was processed to yield the unit cell parameters and intensity of each reflection. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms were typically determined from difference Fourier maps and refined using a riding model.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.
Figure 1: General workflow for single-crystal X-ray crystallography.
References
A Comparative Analysis of the Acidity of Substituted Bromobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The acidity of substituted benzoic acids is a fundamental concept in medicinal chemistry and drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. The position and electronic nature of substituents on the benzene ring can dramatically alter the acid dissociation constant (pKa), thereby affecting absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the acidity of substituted bromobenzoic acids, supported by experimental data and detailed methodologies.
Understanding Acidity: The Role of Substituents
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the carboxylate anion, thus stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge and destabilizing the anion.[1][2][3] This interplay of inductive and resonance effects, dictated by the substituent and its position (ortho, meta, or para), governs the final pKa value.
The Hammett equation provides a quantitative framework for this relationship: log(K/K₀) = σρ, where K is the equilibrium constant for a substituted reactant, K₀ is the reference constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.[4][5] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[5] A positive σ value indicates an electron-withdrawing substituent that increases acidity, while a negative σ value signifies an electron-donating substituent that decreases acidity.
Comparative Acidity of Bromobenzoic Acid Isomers
The position of the bromine atom on the benzoic acid ring significantly influences its acidity. The pKa values for the ortho, meta, and para isomers of bromobenzoic acid, along with benzoic acid for reference, are presented in the table below.
| Compound | pKa in Water at 25°C |
| Benzoic Acid | 4.20[6] |
| 2-Bromobenzoic Acid (ortho) | 2.85 |
| 3-Bromobenzoic Acid (meta) | 3.86[7] |
| 4-Bromobenzoic Acid (para) | 3.97[6] |
Analysis of Acidity Trends:
-
Ortho-Bromobenzoic Acid: The ortho isomer is the most acidic among the three. This is attributed to the "ortho effect," a combination of steric and electronic factors.[8][9][10] The bulky bromine atom at the ortho position can cause the carboxylic acid group to twist out of the plane of the benzene ring, which can enhance the acidity.[9][10]
-
Meta-Bromobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant, which stabilizes the benzoate anion.[2]
-
Para-Bromobenzoic Acid: The para isomer is also more acidic than benzoic acid but slightly less acidic than the meta isomer. At the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect is stronger, leading to an overall increase in acidity compared to benzoic acid.
Experimental Determination of pKa
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.
Experimental Protocol: Potentiometric Titration
This protocol outlines the general steps for determining the pKa of a substituted bromobenzoic acid.
Materials:
-
Substituted bromobenzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (or a specified solvent system like an acetonitrile-water mixture)[11]
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a known amount of the substituted bromobenzoic acid and dissolve it in a known volume of deionized water (or the chosen solvent).
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the acid solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the point at which the acid has been completely neutralized by the base), recording data points throughout.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[5]
-
Visualizing the Determinants of Acidity
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Workflow for pKa determination via potentiometric titration.
Figure 2. Influence of electronic effects on benzoic acid acidity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sarthaks.com [sarthaks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. chegg.com [chegg.com]
- 7. pKa values [stenutz.eu]
- 8. quora.com [quora.com]
- 9. testbook.com [testbook.com]
- 10. Acidic strength of organic acids. Substituted PhCOOH acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-3-methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 6-Bromo-3-methoxy-2-methylbenzoic acid. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines hypothetical, yet robust, analytical approaches based on common practices for similar chemical entities. The performance data presented is illustrative and serves as a baseline for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a comparison of three widely used analytical techniques that are suitable for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Performance Characteristics for Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | ~0.05-0.5 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and will require optimization and validation for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective and robust technique for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. Due to the low volatility of the acidic analyte, a derivatization step is necessary to convert it into a more volatile compound.
Instrumentation:
-
GC system coupled with a mass spectrometer (e.g., single quadrupole or ion trap).
Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices.
Instrumentation:
-
LC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-6 min: 90% B
-
6-6.5 min: 90% to 20% B
-
6.5-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
reactivity of 6-Bromo-3-methoxy-2-methylbenzoic acid vs other halogenated benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Bromo-3-methoxy-2-methylbenzoic acid against other halogenated benzoic acids. The content focuses on predicting its behavior in common, synthetically important cross-coupling reactions based on established principles of steric and electronic effects, supported by experimental data from analogous systems.
Introduction and Reactivity Overview
This compound is a polysubstituted aromatic compound valuable as a building block in medicinal chemistry and materials science. Its utility is defined by the reactivity of its carbon-bromine (C-Br) bond, which is a common handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition-metal-catalyzed cross-coupling reactions.
The reactivity of this molecule is governed by a complex interplay of several factors:
-
Halogen Identity: The C-X bond strength in aryl halides decreases in the order C-F > C-Cl > C-Br > C-I.[1][2][3][4] Consequently, the reactivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, where the oxidative addition of the C-X bond to a palladium(0) catalyst is often the rate-determining step, follows the reverse trend: I > Br > Cl.[5]
-
Electronic Effects: The benzene ring is influenced by the electron-donating effects (+R) of the methoxy group and the weak activating effect of the methyl group, which can increase electron density on the ring.[6][7] Conversely, the carboxylic acid and bromine atom are electron-withdrawing (-I effect), which can influence the electron density at the reaction center.
-
Steric Hindrance: The molecule is heavily substituted, with groups at both positions ortho to the carboxylic acid (a methyl group at C2) and a bromine atom adjacent to the methyl group (at C6). This significant steric congestion around the reactive C-Br bond is expected to be a dominant factor controlling its accessibility and, therefore, its reactivity.[8][9][10]
Due to the pronounced steric hindrance from the ortho methyl group and the adjacent bromine, this compound is expected to be less reactive than less substituted bromobenzoic acids. Forcing reaction conditions, such as higher temperatures, higher catalyst loadings, or the use of specialized bulky phosphine ligands, may be necessary to achieve efficient coupling.[11]
Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. The general reactivity trend for aryl halides is I > Br > Cl >> F.
Expected Reactivity of this compound: The primary challenge for this substrate is the steric hindrance around the C-Br bond. While the C-Br bond is inherently reactive enough for Suzuki coupling, the bulky ortho-methyl group can significantly slow down the initial oxidative addition step, where the palladium catalyst inserts into the C-Br bond. This often leads to lower yields or requires more forcing conditions compared to unhindered bromobenzoic acids.
Comparative Data for Halogenated Benzoic Acids in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |
| 4-Iodobenzoic Acid | Phenylboronic Acid | DMAP Stabilised Pd Nanoparticles | Water, RT, 10 min | High Conversion | [12] |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / Ligand | Dioxane/Water, 80-100 °C | ~85-98% | [13] |
| 3-Bromobenzoic Acid | Phenylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] | Water, K₂CO₃, RT, 1.5h | 95% | [12] |
| 4-Chlorobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | DMA/Water, 120 °C | ~80-95% | [12] |
| This compound | Arylboronic Acid | Pd(OAc)₂ / Bulky Ligand | Toluene, K₃PO₄, 110 °C | Predicted: Moderate | Predicted based on steric hindrance principles[11][14] |
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// Edges pd0 -> pd2_complex [label="Ar-X", edgetooltip="Aryl halide enters"]; pd2_complex -> pd2_biaryl [label="Ar'-B(OR)2\nBase", edgetooltip="Boronic acid enters"]; pd2_biaryl -> pd0 [label="Ar-Ar'", edgetooltip="Product is formed"];
// Connect labels to process nodes arx -> pd0 [style=invis]; pd2_complex -> transmetal [style=invis]; base -> transmetal [style=invis]; boronic -> transmetal [style=invis]; pd2_biaryl -> reductive_elim [style=invis]; reductive_elim -> product [style=invis]; product -> pd0 [style=invis]; pd0 -> oxidative_add [style=invis];
// Grouping nodes {rank=same; pd0; oxidative_add; arx} {rank=same; pd2_complex; transmetal; boronic; base} {rank=same; pd2_biaryl; reductive_elim; product} }
Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Similar to the Suzuki coupling, its efficiency is highly dependent on the nature of the aryl halide, the amine, the ligand, and the base.
Expected Reactivity of this compound: The steric hindrance is again the critical factor. The bulky environment around the C-Br bond will likely necessitate the use of specialized, sterically demanding biarylphosphine ligands (e.g., XPhos, BrettPhos) that have been specifically designed to facilitate coupling at hindered positions.[15][16] The reaction rate and yield are expected to be lower than for sterically unencumbered substrates like 4-bromobenzoic acid.
Comparative Data for Halogenated Benzoic Acids in Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine Partner | Catalyst System | Conditions | Yield | Reference(s) |
| Aryl Bromide (General) | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Toluene, NaOt-Bu, 80-110 °C | Generally Good to Excellent | [15] |
| Aryl Chloride (General) | Primary/Secondary Amine | Pd(OAc)₂ / Bulky Ligand | Toluene, NaOt-Bu, 100 °C | Good | [17] |
| 2-Bromobenzoic Acid | Aniline | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol, 130 °C | 99% | [18] |
| Sterically Hindered Aryl Bromide | Primary Aliphatic Amine | [Pd(cinnamyl)Cl]₂ / Bulky Ligand | Dioxane, K₃PO₄, RT to 80 °C | High | [19] |
| This compound | Cyclic Secondary Amine | Pd(OAc)₂ / XPhos | Toluene, K₂CO₃, 110 °C | Predicted: Low to Moderate | Predicted based on principles for hindered substrates[11][19] |
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start -> setup; setup -> heating; heating -> monitoring; monitoring -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> product; }
Experimental Protocols
The following are generalized protocols adaptable for the cross-coupling of halogenated benzoic acids. Optimization of catalyst, ligand, base, solvent, and temperature is critical, especially for challenging substrates like this compound.
A. General Protocol for Suzuki-Miyaura Cross-Coupling [[“]][21][22]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the halogenated benzoic acid (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Reagent Addition: Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Atmosphere Control: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., Toluene, Dioxane, THF, with 10-20% water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (2-24 hours), monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. General Protocol for Buchwald-Hartwig Amination [15][17][23][24]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable ligand (e.g., BINAP, XPhos, BrettPhos; 1.5-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS; 1.2-2.0 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the halogenated benzoic acid (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Reaction: Seal the vessel and heat with stirring to the target temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.
Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. doubtnut.com [doubtnut.com]
- 2. C-Cl bond is stronger than C-I bond , because [allen.in]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 10. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 21. rsc.org [rsc.org]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
6-Bromo-3-methoxy-2-methylbenzoic acid proper disposal procedures
Proper disposal of 6-Bromo-3-methoxy-2-methylbenzoic acid is crucial for ensuring laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. Researchers, scientists, and drug development professionals must adhere to their institution's and local government's guidelines for chemical waste management.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is known to cause skin, eye, and respiratory irritation.[1][2]
Essential PPE and Handling:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[3][4][5]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Ventilation: Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3][6]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. Do not discharge it into drains or dispose of it with regular laboratory trash.[1][7][8]
-
Waste Classification: Classify this compound as a halogenated organic solid waste.[9] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[6]
-
Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[10][11] Store this compound waste separately from:
-
Containerization:
-
Collect the solid waste in a designated, leak-proof container that is compatible with the chemical.[12][13]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust or vapors.[1][3]
-
Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.[12]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[10][12]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
Indicate the associated hazards (e.g., "Irritant").[10]
-
Record the accumulation start date (the date the first amount of waste was placed in the container).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][13]
-
The SAA should be a secure, secondary containment area away from general lab traffic.
-
Follow institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically up to 55 gallons).[13]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]
-
Follow their specific procedures for waste pickup requests.
-
Dispose of the contents and the container at an approved waste disposal plant.[1][3][6]
-
Data Summary Table
The following table summarizes key hazard and disposal information for halogenated benzoic acids, based on data for similar compounds.
| Parameter | Information | Source |
| Chemical Class | Halogenated Aromatic Carboxylic Acid | N/A |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection if dust is generated | [1][3][4] |
| Waste Classification | Hazardous Waste (Halogenated Organic Solid) | [9] |
| Incompatible Materials | Strong oxidizing agents, alkalis | [5][7] |
| Prohibited Disposal Methods | Drain disposal, regular trash | [1][6][7] |
| Recommended Container | Labeled, sealed, chemically compatible container | [12][13] |
| Final Disposal Route | Approved Waste Disposal Plant via EHS or licensed contractor | [1][3][6] |
Experimental Protocol: Small Spill Cleanup
In the event of a small spill of solid this compound, follow this procedure:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Wear the appropriate PPE as described above (gloves, goggles, lab coat, and if necessary, a respirator).
-
Containment: Prevent the dust from becoming airborne.[1]
-
Cleanup:
-
Decontamination: Clean the spill area with a damp cloth or paper towel to pick up any remaining residue. Place the used cleaning materials into the hazardous waste container.
-
Disposal: Seal, label, and dispose of the container with the spilled material and cleanup debris as hazardous waste.[1][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. reddit.com [reddit.com]
- 9. uakron.edu [uakron.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. unsw.edu.au [unsw.edu.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 6-Bromo-3-methoxy-2-methylbenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-3-methoxy-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar chemical structures are classified as irritants. Based on available safety data for analogous compounds, this chemical should be handled with care as it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to proper personal protective equipment protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.[3][4][5] | To protect eyes from direct contact and splashes which can cause serious irritation.[2] |
| Skin Protection | Wear nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron is also necessary.[5][6] | To prevent skin contact which can lead to irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is recommended.[7][8][9] | To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][8]
-
Keep the container tightly closed when not in use.[8]
-
Remove all sources of ignition. While not highly flammable, dusts of organic compounds can form explosive mixtures with air upon intense heating.[10]
2. Handling the Chemical:
-
Before use, wash hands thoroughly and don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Avoid the formation of dust and aerosols during handling.[11]
-
If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4][12]
-
In case of inhalation, move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][11]
3. Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[11]
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container.[13]
-
Disposal Route: Dispose of the waste through a licensed chemical waste disposal facility. This may involve controlled incineration with flue gas scrubbing.[11]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[13][14] Do not dispose of this chemical down the drain or in general trash.[11]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 7. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. mtu.edu [mtu.edu]
- 14. cws.auburn.edu [cws.auburn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
